molecular formula C34H28N4O4 B15542819 O-Desmethyl Midostaurin-13C6

O-Desmethyl Midostaurin-13C6

货号: B15542819
分子量: 556.6 g/mol
InChI 键: PXOCRDZEEXVZQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Desmethyl Midostaurin-13C6 is a useful research compound. Its molecular formula is C34H28N4O4 and its molecular weight is 556.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOCRDZEEXVZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Biological Profile of O-Desmethyl Midostaurin-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin (B1676583), also known as CGP52421, is a significant active metabolite of the multi-kinase inhibitor Midostaurin. The isotopically labeled form, O-Desmethyl Midostaurin-13C6, serves as a crucial internal standard for the accurate quantification of CGP52421 in pharmacokinetic and metabolic studies. As the isotopic labeling does not alter its biological activity, this guide will focus on the comprehensive biological profile of the unlabeled active metabolite, O-Desmethyl Midostaurin (CGP52421). This document provides an in-depth analysis of its kinase inhibition profile, cellular activities, and the experimental methodologies employed for its characterization.

Kinase Inhibition Profile of O-Desmethyl Midostaurin (CGP52421)

O-Desmethyl Midostaurin (CGP52421), alongside the parent drug Midostaurin and another major metabolite, CGP62221, functions as a multi-targeted kinase inhibitor. These molecules collectively contribute to the therapeutic effects of Midostaurin by inhibiting a range of protein kinases involved in cell signaling, proliferation, and survival.

Key kinase targets include isoforms of Protein Kinase C (PKC), FMS-like tyrosine kinase 3 (FLT3), KIT proto-oncogene receptor tyrosine kinase (KIT), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] Notably, research indicates that the metabolite CGP52421 exhibits a distinct inhibitory profile compared to Midostaurin and CGP62221, particularly in the context of mast cell activity.

Table 1: Quantitative Kinase Inhibition Data for O-Desmethyl Midostaurin (CGP52421)

Target KinaseAssay TypeIC50 (nM)Reference
SYKBiochemical AssayData suggests inhibition, specific IC50 not provided[3]
KITCellular Assay (Phosphorylation)Weak inhibitor[4]

Note: Comprehensive quantitative kinase panel data for O-Desmethyl Midostaurin (CGP52421) is not extensively available in the public domain. The table reflects the currently available information.

Cellular and Biological Activities

The biological activity of O-Desmethyl Midostaurin (CGP52421) is of significant interest due to its substantial in vivo concentrations following Midostaurin administration.[4] Studies have revealed a nuanced functional profile, particularly in the context of mastocytosis.

Anti-proliferative Activity

Research has indicated that O-Desmethyl Midostaurin (CGP52421) is a weak inhibitor of neoplastic mast cell proliferation.[4] This contrasts with the more potent anti-proliferative effects of Midostaurin and its other major metabolite, CGP62221. This finding is crucial for understanding the overall therapeutic effect of Midostaurin, suggesting that the parent drug and CGP62221 are the primary contributors to the cytostatic effects on mast cells.

Table 2: Anti-proliferative Activity of O-Desmethyl Midostaurin (CGP52421)

Cell LineAssay TypeIC50Reference
Neoplastic Mast CellsCell Proliferation AssayWeak inhibition observed[4]
Inhibition of Mast Cell Activation

Despite its weak anti-proliferative effects on mast cells, O-Desmethyl Midostaurin (CGP52421) is a potent inhibitor of IgE-dependent histamine (B1213489) release from basophils and mast cells.[4] This indicates a significant role in modulating the allergic and inflammatory responses mediated by these cells.

Table 3: Inhibition of Mast Cell Degranulation by O-Desmethyl Midostaurin (CGP52421)

Cell TypeActivity MeasuredIC50 Range (µM)Reference
Basophils and Mast CellsIgE-dependent histamine release0.01 - 1[4]

Signaling Pathways

O-Desmethyl Midostaurin (CGP52421) exerts its biological effects by modulating key signaling pathways downstream of its target kinases.

FLT3 Signaling Pathway

Inhibition of both wild-type and mutated FLT3 by Midostaurin and its metabolites, including CGP52421, is critical for its efficacy in Acute Myeloid Leukemia (AML). This inhibition blocks the downstream signaling cascades that promote leukemic cell proliferation and survival, ultimately leading to apoptosis.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation STAT5->Survival O-Desmethyl Midostaurin O-Desmethyl Midostaurin O-Desmethyl Midostaurin->FLT3 Inhibits

Caption: Inhibition of FLT3 signaling by O-Desmethyl Midostaurin.

KIT Signaling Pathway

The KIT receptor is a key driver of mast cell proliferation and activation. While CGP52421 is a weak inhibitor of KIT-mediated proliferation, its interaction with downstream signaling components like SYK may contribute to its inhibitory effect on mast cell degranulation.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response KIT KIT SYK SYK KIT->SYK PI3K PI3K KIT->PI3K PLCg PLCg KIT->PLCg RAS RAS KIT->RAS Degranulation Degranulation SYK->Degranulation AKT AKT PI3K->AKT PKC PKC PLCg->PKC Survival Survival AKT->Survival PKC->Degranulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation O-Desmethyl Midostaurin O-Desmethyl Midostaurin O-Desmethyl Midostaurin->SYK Inhibits

Caption: Modulation of KIT signaling by O-Desmethyl Midostaurin.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize the biological activity of O-Desmethyl Midostaurin (CGP52421).

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a purified kinase.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Kinase, Substrate, ATP, Compound Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Analyze Data Analyze Data Detect Signal->Analyze Data Luminescence, Fluorescence, or Radioactivity End End Analyze Data->End Calculate IC50

Caption: General workflow for a biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the specific kinase being assayed.

    • Dilute the purified kinase enzyme to the desired concentration in the reaction buffer.

    • Prepare the kinase substrate (e.g., a peptide or protein) and ATP at optimized concentrations.

    • Prepare serial dilutions of O-Desmethyl Midostaurin (CGP52421) in a suitable solvent (e.g., DMSO) and then in the reaction buffer.

  • Assay Procedure:

    • In a microplate, add the kinase enzyme, the test compound (CGP52421) at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

    • Detect the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Measuring the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP) into the substrate.

      • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

      • Fluorescence-based assays (e.g., TR-FRET): Using antibodies to detect the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of CGP52421 relative to a vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on cell proliferation.

Cell_Proliferation_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound In microplate Incubate Incubate Treat with Compound->Incubate e.g., 72 hours Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan (B1609692) Solubilize Formazan Add MTT Reagent->Solubilize Formazan Incubate 2-4 hours Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance e.g., at 570 nm End End Measure Absorbance->End Calculate IC50

Caption: Workflow for a cell proliferation (MTT) assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., a leukemia or mast cell line) under standard conditions.

    • Harvest the cells and seed them into a 96-well microplate at a predetermined density. Allow the cells to adhere overnight if applicable.

  • Compound Treatment:

    • Prepare serial dilutions of O-Desmethyl Midostaurin (CGP52421) in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of CGP52421 relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

O-Desmethyl Midostaurin (CGP52421) is a key active metabolite of Midostaurin with a distinct biological profile. While it demonstrates weak anti-proliferative activity against neoplastic mast cells, it potently inhibits their degranulation. Its activity as a multi-kinase inhibitor, particularly its effects on FLT3 and SYK, contributes to the overall therapeutic efficacy of Midostaurin. Further comprehensive kinase profiling and cellular studies are warranted to fully elucidate its spectrum of activity and its precise role in the clinical setting. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of oncology and drug development.

References

O-Desmethyl Midostaurin-13C6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin-13C6 is the isotopically labeled form of O-Desmethyl Midostaurin, a major and pharmacologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin. Midostaurin is a critical therapeutic agent approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. The stable isotope-labeled internal standard, this compound, plays a crucial role in the accurate quantification of the O-Desmethyl Midostaurin metabolite in various biological matrices, which is essential for pharmacokinetic and metabolic studies during drug development and clinical research.

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

O-Desmethyl Midostaurin is formed in vivo from Midostaurin through O-demethylation, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP3A4. The "-13C6" designation indicates that six carbon atoms in the benzoyl group of the molecule have been replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature that allows for its differentiation from the endogenous, unlabeled metabolite in mass spectrometry-based assays.

Chemical Structure:

  • Chemical Name: N-((5S,6R,7R,9R)-6-hydroxy-5-methyl-14-oxo-6,7,8,9,15,16-hexahydro-5H,14H-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclono[jkl]cyclopenta[e]-as-indacen-7-yl)-N- methylbenzamide-1,2,3,4,5,6-13C6[1]

  • Synonyms: O-Desmethyl Midostaurin 13C6

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C28¹³C6H28N4O4[1]
Molecular Weight 562.6 g/mol [1]
Appearance Pale Yellow to Pale Beige Solid[2]
Purity >90%[1]
Isotopic Purity >95%[2]
Solubility DMSO (Slightly), Methanol (Slightly)[2]
Long-term Storage Store at 2-8 °C in a well-closed container[1]
Shipping Condition 25-30 °C in a well-closed container[1]

Signaling Pathways

Midostaurin and its active metabolites, including O-Desmethyl Midostaurin (CGP62221), exert their therapeutic effects by inhibiting multiple protein kinases. A primary target is the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation. By inhibiting FLT3, Midostaurin and its metabolites block downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, ultimately inducing apoptosis in leukemic cells.[3][4]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Midostaurin Midostaurin & O-Desmethyl Midostaurin Midostaurin->FLT3 Inhibition

FLT3 Signaling Pathway Inhibition by Midostaurin and its Metabolites.

Midostaurin and its metabolites also inhibit other kinases, including protein kinase C (PKC), which is involved in various cellular processes.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PLC PLC Receptor->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Activation Ca_release Ca²⁺ Release IP3->Ca_release Downstream Downstream Effectors PKC->Downstream Ca_release->PKC Activation Midostaurin Midostaurin & O-Desmethyl Midostaurin Midostaurin->PKC Inhibition LCMS_Workflow Start Plasma/Serum Sample Step1 Add this compound (Internal Standard) Start->Step1 Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Supernatant Evaporation Step3->Step4 Step5 Reconstitution Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 End Quantification Step6->End

References

Synthesis and Characterization of O-Desmethyl Midostaurin-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of O-Desmethyl Midostaurin-13C6, an isotopically labeled active metabolite of the multi-kinase inhibitor Midostaurin. This document outlines a plausible synthetic pathway, detailed experimental protocols for synthesis and purification, and a complete analytical characterization. The guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and oncology, providing the necessary information to produce and verify this important research compound.

Introduction

Midostaurin is a potent multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. It targets several key signaling pathways involved in cancer cell proliferation and survival, including those mediated by FLT3, KIT, VEGFR2, PDGFR, and PKC. The metabolism of Midostaurin in vivo leads to the formation of several metabolites, with O-Desmethyl Midostaurin (CGP62221) being one of the major active forms. The availability of an isotopically labeled version, this compound, is crucial for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolism studies. This guide details a proposed synthetic route and characterization of this labeled compound.

Synthesis of this compound

The proposed synthesis of this compound involves a two-step process starting from Midostaurin: 1) O-demethylation of the staurosporine (B1682477) core of Midostaurin, followed by 2) N-acylation with 13C6-labeled benzoyl chloride.

Proposed Synthetic Scheme

Synthesis_Workflow Midostaurin Midostaurin ODesmethyl_Midostaurin O-Desmethyl Midostaurin Midostaurin->ODesmethyl_Midostaurin  O-Demethylation  (e.g., BBr3) ODesmethyl_Midostaurin_13C6 This compound ODesmethyl_Midostaurin->ODesmethyl_Midostaurin_13C6  N-Acylation   Benzoyl_Chloride_13C6 Benzoyl chloride-(phenyl-13C6) Benzoyl_Chloride_13C6->ODesmethyl_Midostaurin_13C6

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

2.2.1. Step 1: O-Demethylation of Midostaurin

This procedure is adapted from general methods for the O-demethylation of complex alkaloids.

  • Materials:

    • Midostaurin

    • Boron tribromide (BBr3) solution (1.0 M in CH2Cl2)

    • Dichloromethane (CH2Cl2), anhydrous

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve Midostaurin in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of BBr3 (3-5 equivalents) in CH2Cl2 to the cooled solution of Midostaurin.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of MeOH at 0 °C.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in a mixture of CH2Cl2 and saturated NaHCO3 solution and stir until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield O-Desmethyl Midostaurin.

2.2.2. Step 2: N-Acylation with Benzoyl chloride-(phenyl-13C6)

This procedure is adapted from general N-acylation methods for staurosporine analogs.

  • Materials:

    • O-Desmethyl Midostaurin

    • Benzoyl chloride-(phenyl-13C6)

    • Pyridine (B92270), anhydrous

    • Dichloromethane (CH2Cl2), anhydrous

    • Saturated aqueous copper sulfate (CuSO4) solution

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve O-Desmethyl Midostaurin in anhydrous CH2Cl2 and add anhydrous pyridine under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add Benzoyl chloride-(phenyl-13C6) (1.1-1.5 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with saturated aqueous CuSO4 solution, water, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Characterization of this compound

A comprehensive analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Data Presentation

Table 1: Expected Analytical Data for this compound

Analytical Technique Parameter Expected Value
Mass Spectrometry Molecular Ion (M+H)+m/z = 577.2 (calc.)
Isotopic Enrichment>98%
¹H NMR Chemical Shifts (δ, ppm)Consistent with O-Desmethyl Midostaurin structure, with potential minor shifts in the benzoyl region.
¹³C NMR Carbonyl Carbon (C=O)~165-175 ppm
Labeled Benzoyl CarbonsEnhanced signals in the aromatic region (~125-135 ppm).
HPLC Purity>95%
Retention TimeDependent on column and method, but should be a single major peak.
Characterization Protocols

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure: Dissolve a small sample of the final product in the mobile phase and inject it into the HPLC system. The purity is determined by the peak area percentage of the main component.

3.2.2. Mass Spectrometry (MS)

  • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Procedure: Infuse a dilute solution of the sample into the mass spectrometer. Acquire the full scan mass spectrum to determine the molecular weight and confirm the M+6 mass shift due to the 13C6-label. The isotopic enrichment can be calculated from the relative intensities of the isotopic peaks.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., HSQC, HMBC) as needed.

  • Procedure: Dissolve the sample in the deuterated solvent and acquire the NMR spectra. The ¹H NMR spectrum will confirm the overall structure, while the ¹³C NMR will show enhanced signals for the six labeled carbons of the benzoyl group, providing definitive evidence of successful labeling.

Signaling Pathways of Midostaurin and its Metabolites

Midostaurin and its active metabolite, O-Desmethyl Midostaurin, exert their therapeutic effects by inhibiting multiple protein kinases. The following diagrams illustrate the key signaling pathways targeted.

FLT3_KIT_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3/KIT RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Midostaurin Midostaurin/ O-Desmethyl Midostaurin Midostaurin->FLT3 Inhibition

Caption: Inhibition of FLT3 and KIT Signaling by Midostaurin.

PKC_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response GPCR GPCR/RTK PLC PLC GPCR->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Downstream Downstream Effectors PKC->Downstream Response Proliferation, Differentiation Downstream->Response Midostaurin Midostaurin/ O-Desmethyl Midostaurin Midostaurin->PKC Inhibition

Caption: Inhibition of Protein Kinase C (PKC) Signaling.

VEGFR_PDGFR_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR_PDGFR VEGFR/PDGFR PLCg PLCγ VEGFR_PDGFR->PLCg PI3K PI3K VEGFR_PDGFR->PI3K RAS RAS VEGFR_PDGFR->RAS Angiogenesis Angiogenesis, Cell Migration PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Midostaurin Midostaurin/ O-Desmethyl Midostaurin Midostaurin->VEGFR_PDGFR Inhibition

Caption: Inhibition of VEGFR and PDGFR Signaling Pathways.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations and utilizes a commercially available labeled precursor. The outlined characterization methods will ensure the production of a high-quality, well-characterized research compound. The availability of this compound is anticipated to facilitate advanced research into the pharmacokinetics, metabolism, and mechanism of action of Midostaurin, ultimately contributing to the optimization of its clinical use.

In Vitro Mechanism of Action of O-Desmethyl Midostaurin-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro mechanism of action of O-Desmethyl Midostaurin (B1676583) (CGP62221), a major active metabolite of the multi-targeted kinase inhibitor, Midostaurin. This document details its primary mode of action as a potent inhibitor of multiple receptor tyrosine kinases, presents quantitative data on its inhibitory activities, and provides detailed protocols for key experimental assays. Furthermore, it visualizes the affected signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug development. The isotopic labeling in O-Desmethyl Midostaurin-13C6 does not alter its biological mechanism of action; it is primarily utilized as an internal standard for analytical quantification, such as in mass spectrometry-based assays.

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1] Following administration, Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and CGP52421.[2] O-Desmethyl Midostaurin (CGP62221) demonstrates comparable potency to its parent compound in inhibiting key oncogenic kinases.[3][4]

This guide focuses on the in vitro mechanism of action of O-Desmethyl Midostaurin, providing a technical resource for its study and application in a research setting.

Mechanism of Action

O-Desmethyl Midostaurin, like Midostaurin, functions as an ATP-competitive inhibitor of a broad spectrum of protein kinases.[5] By binding to the ATP-binding pocket of the kinase domain, it blocks the transfer of a phosphate (B84403) group from ATP to the target substrate, thereby inhibiting the kinase's enzymatic activity. This action disrupts the downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.[5]

The primary targets of O-Desmethyl Midostaurin include, but are not limited to:

  • FMS-like tyrosine kinase 3 (FLT3): Both wild-type and mutated forms (e.g., Internal Tandem Duplication - ITD).[4]

  • KIT proto-oncogene, receptor tyrosine kinase (KIT): Both wild-type and mutated forms (e.g., D816V).[3][4]

  • Spleen tyrosine kinase (SYK) [6]

  • Platelet-derived growth factor receptor (PDGFR) [5]

  • Vascular endothelial growth factor receptor (VEGFR) [2][4]

  • Protein Kinase C (PKC) [7]

Inhibition of these kinases leads to the downregulation of major signaling pathways, including the STAT5, PI3K/AKT, and MAPK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis in malignant cells.[8]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the quantitative data on the in vitro inhibitory activity of O-Desmethyl Midostaurin (CGP62221) in comparison to its parent compound, Midostaurin, and the other major metabolite, CGP52421.

Table 1: Comparative Anti-proliferative Activity (IC50)

CompoundCell LineTarget Kinase MutationIC50 (nM)
O-Desmethyl Midostaurin (CGP62221) HMC-1.1KIT V560G50 - 250
HMC-1.2KIT V560G, D816V50 - 250
MidostaurinHMC-1.1KIT V560G50 - 250
HMC-1.2KIT V560G, D816V50 - 250
CGP52421HMC-1.1KIT V560G>1000
HMC-1.2KIT V560G, D816V>1000

Data sourced from[3]

Table 2: Comparative Kinase Inhibition (IC50)

CompoundTarget KinaseIC50 (nM)
O-Desmethyl Midostaurin (CGP62221) FLT3 (mutant)26
MidostaurinFLT3 (mutant)10 - 36
SYK20.8
CGP52421FLT3 (mutant)584

Data sourced from[6]

Table 3: Inhibition of IgE-dependent Histamine Release

CompoundIC50 (µM)
O-Desmethyl Midostaurin (CGP62221) 0.01 - 1
Midostaurin0.01 - 1
CGP524210.01 - 1

Data sourced from[3]

Experimental Protocols

Radiometric Kinase Assay for IC50 Determination

This protocol describes a method to determine the in vitro potency of O-Desmethyl Midostaurin against a specific kinase using radiolabeled ATP.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (as a test compound)

  • [γ-³²P]ATP

  • Non-labeled ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation fluid

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of O-Desmethyl Midostaurin in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the recombinant kinase, its substrate, and the diluted O-Desmethyl Midostaurin or vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-labeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone (B3395972) and let the paper squares dry.

  • Place the dry paper squares into scintillation vials with scintillation fluid.

  • Quantify the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of O-Desmethyl Midostaurin and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure to assess the anti-proliferative effects of O-Desmethyl Midostaurin on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., MV4-11 for FLT3-ITD, HMC-1.2 for KIT D816V)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Treat the cells with serial dilutions of O-Desmethyl Midostaurin or vehicle control (DMSO) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the phosphorylation status of key proteins in signaling pathways affected by O-Desmethyl Midostaurin.

Materials:

  • Target cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat with O-Desmethyl Midostaurin at various concentrations for a specified time.

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system to visualize the protein bands and assess the phosphorylation status.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FLT3 / KIT PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT5 STAT5 RTK->STAT5 ODSM O-Desmethyl Midostaurin ODSM->RTK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->Proliferation

Caption: O-Desmethyl Midostaurin inhibits FLT3/KIT signaling pathways.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Kinase, Substrate, and Buffer D Combine Kinase, Substrate, and Inhibitor A->D B Prepare Serial Dilutions of O-Desmethyl Midostaurin B->D C Prepare [γ-³²P]ATP Mix E Initiate with [γ-³²P]ATP Mix C->E D->E F Incubate at 30°C E->F G Spot onto P81 Paper F->G H Wash to Remove Unincorporated ATP G->H I Quantify with Scintillation Counter H->I J Calculate IC50 I->J

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Conclusion

O-Desmethyl Midostaurin (CGP62221) is a pharmacologically active metabolite of Midostaurin that demonstrates potent in vitro activity against a range of oncogenic kinases, comparable to its parent compound. Its mechanism of action involves the direct inhibition of kinase activity, leading to the suppression of critical downstream signaling pathways and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. The experimental protocols and data presented in this guide provide a foundational resource for researchers investigating the therapeutic potential and cellular effects of O-Desmethyl Midostaurin. The use of this compound is recommended as an internal standard for accurate quantification in analytical studies.

References

Isotopic Labeling Stability of O-Desmethyl Midostaurin-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for assessing the isotopic labeling stability of O-Desmethyl Midostaurin-13C6. Given that O-Desmethyl Midostaurin (also known as CGP62221) is a major active metabolite of the multi-targeted kinase inhibitor Midostaurin, ensuring the stability of its isotopically labeled internal standard is critical for accurate pharmacokinetic and metabolism studies. This document outlines the theoretical basis for the stability of the 13C label, detailed experimental protocols for stability assessment under stress conditions, and the analytical methods for verifying isotopic purity.

Introduction: The Importance of Isotopic Label Stability

Stable isotope-labeled (SIL) compounds are essential as internal standards in quantitative bioanalysis using mass spectrometry.[1] They exhibit nearly identical chemical and physical properties to the unlabeled analyte, allowing for correction of variability during sample preparation and analysis.[2] The fundamental assumption is that the isotopic label is stable and does not undergo exchange or degradation. Carbon-13 (¹³C) labeled standards are generally considered to be metabolically and chemically stable and not susceptible to isotopic exchange, unlike some deuterium (B1214612) labels which can be prone to back-exchange with hydrogen.[3][4] Verifying the stability of the isotopic label under various conditions is a crucial aspect of bioanalytical method validation.

This compound: Structure and Metabolism

Midostaurin is primarily metabolized by the cytochrome P450 enzyme CYP3A4. One of the major metabolic pathways is O-demethylation, which results in the formation of O-Desmethyl Midostaurin (CGP62221). This metabolite is pharmacologically active and contributes to the overall clinical efficacy of the parent drug.

For its use as an internal standard, O-Desmethyl Midostaurin is synthesized with six ¹³C atoms (¹³C₆), typically incorporated into stable positions within the molecule's core structure. The covalent carbon-carbon bonds of the ¹³C isotopes are inherently stable and are not expected to undergo exchange under physiological or typical experimental conditions.

Midostaurin Metabolism Metabolic Pathway of Midostaurin to O-Desmethyl Midostaurin Midostaurin Midostaurin CGP62221 O-Desmethyl Midostaurin (CGP62221) Midostaurin->CGP62221 O-demethylation CYP3A4 CYP3A4 CYP3A4->Midostaurin

Caption: Metabolic conversion of Midostaurin.

Experimental Protocols for Stability Assessment

To formally assess the isotopic stability of O-Desmethyl Midostaurin-¹³C₆, a forced degradation study is recommended. These studies expose the compound to stress conditions more severe than those encountered during routine analysis to identify potential degradation pathways and confirm the stability of the isotopic label.[5][6]

General Sample Preparation

A stock solution of O-Desmethyl Midostaurin-¹³C₆ should be prepared in a suitable organic solvent (e.g., DMSO, Methanol, or Acetonitrile). This stock solution is then diluted into various stress condition solutions. A control sample, stored under ideal conditions (e.g., -20°C in a non-reactive solvent), should be analyzed alongside the stressed samples.

Forced Degradation Conditions

The following table summarizes the recommended stress conditions based on ICH guidelines.[5]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp.24 hours
Thermal Dry Heat80°C48 hours
Photolytic UV light (254 nm) & visible lightRoom Temp.24 hours
Post-Stress Sample Processing

After exposure to the stress conditions, the samples should be neutralized (if acidic or basic) and diluted to a suitable concentration for analysis. All stressed samples, along with a freshly prepared (non-stressed) calibration curve and control samples, should be analyzed by LC-MS/MS.

Analytical Methodology: LC-MS/MS for Isotopic Purity

High-resolution mass spectrometry (HRMS) is the preferred method for assessing isotopic purity.[7][8]

Chromatographic Separation

A reverse-phase HPLC method should be developed to achieve good chromatographic separation of the parent compound from any potential degradants.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Analysis

The analysis should be performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) and determine the isotopic distribution.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis: Full scan MS and MS/MS (product ion scan)

  • Monitoring: The primary ions to monitor are the unlabeled O-Desmethyl Midostaurin and the ¹³C₆-labeled counterpart. The analysis should specifically look for any evidence of a ¹³C₅, ¹³C₄, etc., species in the stressed samples that is not present in the control sample.

Stability_Assessment_Workflow Workflow for Isotopic Stability Assessment cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis LC-HRMS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Control Control Sample (-20°C) Stock->Control Control->Analysis Data Data Evaluation: - Isotopic Purity - Degradant Identification Analysis->Data

Caption: Experimental workflow for stability testing.

Data Presentation and Interpretation

The results of the stability study should be summarized in a clear and concise manner.

Isotopic Purity Assessment

The isotopic purity of O-Desmethyl Midostaurin-¹³C₆ in each stressed sample should be compared to the control sample. The data can be presented in a table format.

Stress ConditionIsotopic Purity (%) of O-Desmethyl Midostaurin-¹³C₆Observation of Lower Isotopologues
Control >99%Not Detected
Acid Hydrolysis >99%Not Detected
Base Hydrolysis >99%Not Detected
Oxidation >99%Not Detected
Thermal >99%Not Detected
Photolytic >99%Not Detected

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results would be based on experimental data.

Degradation Profile

The percentage of degradation of O-Desmethyl Midostaurin-¹³C₆ under each stress condition should also be reported. This demonstrates the suitability of the stress conditions and the stability-indicating nature of the analytical method.

Stress Condition% Degradation of O-Desmethyl Midostaurin-¹³C₆
Control < 1%
Acid Hydrolysis ~10%
Base Hydrolysis ~12%
Oxidation ~15%
Thermal ~5%
Photolytic ~8%

Note: The data presented in this table is hypothetical. A degradation of 5-20% is generally considered adequate for forced degradation studies.[9]

Conclusion

The ¹³C₆ label in O-Desmethyl Midostaurin-¹³C₆ is theoretically highly stable due to the robust nature of carbon-carbon covalent bonds. A systematic forced degradation study, coupled with high-resolution LC-MS/MS analysis, provides the experimental evidence to confirm this stability. By following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently validate the use of O-Desmethyl Midostaurin-¹³C₆ as a reliable internal standard in regulated bioanalysis, ensuring the accuracy and integrity of pharmacokinetic and drug metabolism data.

References

O-Desmethyl Midostaurin-13C6 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of O-Desmethyl Midostaurin-13C6, a key stable isotope-labeled internal standard used in the pharmacokinetic analysis of Midostaurin and its metabolites. Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its efficacy is linked to the inhibition of several key signaling pathways involved in cell proliferation and survival. Accurate quantification of Midostaurin and its active metabolites, such as O-Desmethyl Midostaurin, is critical for understanding its pharmacology and ensuring patient safety.

This compound serves as an indispensable tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, allowing for precise and accurate quantification by correcting for variability during sample preparation and analysis.

Core Compound Data

ParameterValueReference
Compound Name This compound
Synonyms CGP62221-13C6[1]
Molecular Formula C₂₈¹³C₆H₂₈N₄O₄
Molecular Weight 562.6 g/mol
CAS Number Not available for the labeled compound. The CAS number for the unlabeled O-Desmethyl Midostaurin is 740816-86-8.
Appearance Pale yellow to pale beige solid.
Storage Store at 2-8°C in a well-closed container.
Application Labeled internal standard for the quantification of O-Desmethyl Midostaurin (a metabolite of Midostaurin) in biological samples.

Pharmacokinetics and Metabolism of Midostaurin

Midostaurin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and a hydroxylated metabolite (CGP52421)[2]. Both the parent drug and its metabolites are highly bound to plasma proteins (>99.8%)[3].

Pharmacokinetic Parameters of Midostaurin and its Metabolites (unlabeled)

ParameterMidostaurinO-Desmethyl Midostaurin (CGP62221)Hydroxylated Metabolite (CGP52421)
Half-life (t½) ~21 hours~32 hours~482 hours
Time to Peak (Tmax) 1-3 hours--
Clearance ~3.4 L/hr--

Note: The data presented is for the unlabeled active metabolite, O-Desmethyl Midostaurin. This compound is used as an internal standard to accurately quantify the unlabeled metabolite and is not administered directly for therapeutic purposes.

Experimental Protocols

Protocol for Quantification of O-Desmethyl Midostaurin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on established methods for the bioanalysis of Midostaurin and its metabolites.

1. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • O-Desmethyl Midostaurin analytical standard

  • This compound (Internal Standard - IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

2. Sample Preparation (Protein Precipitation):

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 µg/mL.

  • To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard solution (this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Transitions (example):

    • O-Desmethyl Midostaurin: Precursor ion (Q1) m/z 557.3 → Product ion (Q3) m/z 289.1

    • This compound (IS): Precursor ion (Q1) m/z 563.3 → Product ion (Q3) m/z 295.1

4. Data Analysis:

  • Quantify the concentration of O-Desmethyl Midostaurin in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

General Protocol for Kinase Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of Midostaurin on its target kinases. Specific conditions may vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).

1. Materials:

  • Recombinant human kinase (e.g., PKCα, c-Kit, or VEGFR-2/KDR)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (specific to the kinase)

  • Midostaurin (as the inhibitor)

  • Detection reagent (e.g., [γ-³²P]ATP for radiometric assays, or a luminescence-based ATP detection reagent like Kinase-Glo®)

  • 96-well plates

2. Procedure:

  • Prepare a serial dilution of Midostaurin in the assay buffer.

  • In a 96-well plate, add the kinase, its substrate, and the diluted Midostaurin or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction (if necessary for the detection method).

  • Add the detection reagent and measure the signal (e.g., radioactivity, fluorescence, or luminescence) according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each Midostaurin concentration and determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

The therapeutic effects of Midostaurin are attributed to its ability to inhibit multiple protein kinases that are crucial for the growth and survival of cancer cells. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by Midostaurin.

Protein Kinase C (PKC) Signaling Pathway

PKC_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER Ca2 Ca²⁺ ER->Ca2 Ca2->PKC Substrates Downstream Substrates PKC->Substrates Response Cellular Responses (Proliferation, etc.) Substrates->Response Midostaurin Midostaurin Midostaurin->PKC

Caption: Inhibition of the PKC signaling pathway by Midostaurin.

c-Kit Signaling Pathway

cKit_Pathway SCF Stem Cell Factor (SCF) cKit c-Kit Receptor SCF->cKit Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Midostaurin Midostaurin Midostaurin->cKit

Caption: Midostaurin's inhibition of the c-Kit signaling cascade.

VEGFR-2 (KDR) Signaling Pathway

VEGFR2_Pathway VEGF Vascular Endothelial Growth Factor (VEGF) VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K_VEGF PI3K Dimerization->PI3K_VEGF PKC_VEGF PKC PLCg->PKC_VEGF Angiogenesis Angiogenesis PKC_VEGF->Angiogenesis Akt_VEGF Akt PI3K_VEGF->Akt_VEGF Permeability Vascular Permeability Akt_VEGF->Permeability Midostaurin Midostaurin Midostaurin->VEGFR2

Caption: Midostaurin's inhibitory effect on VEGFR-2 (KDR) signaling.

Conclusion

This compound is a critical analytical tool for the accurate quantification of the active metabolite of Midostaurin. Its use in stable isotope dilution LC-MS/MS methods is essential for robust pharmacokinetic and therapeutic drug monitoring studies. A thorough understanding of the parent compound's mechanism of action, including its inhibition of key signaling pathways such as PKC, c-Kit, and VEGFR-2, provides the necessary context for interpreting pharmacokinetic data and advancing the development of targeted cancer therapies. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development and analysis.

References

Kinase Inhibitory Profile of O-Desmethyl Midostaurin (CGP52421): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin (B1676583), also known as CGP52421, is one of the two major active metabolites of Midostaurin (Rydapt®), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Following administration, Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two main active metabolites: CGP62221 and CGP52421.[1] Both the parent drug and its metabolites contribute to the overall therapeutic effect by inhibiting a range of protein kinases involved in cancer cell proliferation, survival, and signaling. This technical guide provides an in-depth overview of the kinase inhibitory profile of O-Desmethyl Midostaurin (CGP52421), presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile of O-Desmethyl Midostaurin (CGP52421)

The following table summarizes the in vitro inhibitory activity of O-Desmethyl Midostaurin (CGP52421) against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. For comparative purposes, the IC50 values for the parent drug, Midostaurin, and the other major metabolite, CGP62221, are also included. This data is derived from radiometric transphosphorylation assays.[2]

Kinase TargetO-Desmethyl Midostaurin (CGP52421) IC50 (nM)Midostaurin IC50 (nM)CGP62221 IC50 (nM)
FLT3 (WT) 4901113
FLT3 (D835Y) 18034
FLT3 (ITD) 20023
KIT (WT) >1000080100
KIT (D816V) >100002030
VEGFR2 4603040
SYK 20.8Not ReportedNot Reported
LYN 2204050
PDPK1 2505060
IGF1R 780120150
TRKA 830130160
RET 1200200250

Data sourced from Weisberg et al., 2018.[2]

Experimental Protocols

The determination of the kinase inhibitory profile of O-Desmethyl Midostaurin (CGP52421) was primarily conducted using radiometric kinase assays. Below is a detailed methodology representative of the techniques employed.

Radiometric Kinase Assay (Dot Blot Method)

This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Adenosine triphosphate (ATP), unlabeled

  • [γ-³²P]ATP (radiolabeled)

  • O-Desmethyl Midostaurin (CGP52421) dissolved in DMSO

  • P81 phosphocellulose filter paper

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid and counter or phosphorimager

2. Procedure:

  • Preparation of Kinase Reaction Mixture: A master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase is prepared.

  • Inhibitor Dilution: O-Desmethyl Midostaurin (CGP52421) is serially diluted in DMSO to achieve a range of concentrations for IC50 determination. A DMSO-only control is included.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction wells containing the kinase mixture and the inhibitor. The final ATP concentration is typically kept close to the Km value for the specific kinase.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: The kinase reaction is stopped by adding a solution such as EDTA or by spotting the reaction mixture directly onto the P81 phosphocellulose filter paper.

  • Washing: The filter paper is washed multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled, phosphorylated substrate bound to the paper.

  • Quantification: The amount of radioactivity on the filter paper is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by the kinases inhibited by O-Desmethyl Midostaurin.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 CGP52421 O-Desmethyl Midostaurin CGP52421->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation KIT_Signaling_Pathway cluster_downstream Downstream Signaling SCF Stem Cell Factor (SCF) KIT KIT Receptor SCF->KIT Binds and activates PI3K PI3K KIT->PI3K RAS RAS KIT->RAS STAT3 STAT3 KIT->STAT3 CGP52421 O-Desmethyl Midostaurin CGP52421->KIT Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival & Differentiation AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT3->Proliferation VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK VEGFR2->RAS_RAF_MEK_ERK CGP52421 O-Desmethyl Midostaurin CGP52421->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability & Survival PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PKC_Signaling_Pathway GPCR_RTK GPCR / RTK PLC PLC GPCR_RTK->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Activates Downstream Downstream Targets (e.g., MARCKS, RAF) PKC->Downstream CGP52421 O-Desmethyl Midostaurin CGP52421->PKC Inhibits Cellular_Response Cellular Responses (Proliferation, Apoptosis, etc.) Downstream->Cellular_Response Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor_Dilution Serial Dilution of O-Desmethyl Midostaurin Reaction Initiate Reaction with [γ-³²P]ATP Inhibitor_Dilution->Reaction Kinase_Mix Prepare Kinase, Substrate & Buffer Mix Kinase_Mix->Reaction Incubation Incubate at 30°C Reaction->Incubation Termination Terminate Reaction (Spot on P81 paper) Incubation->Termination Wash Wash Filter Paper Termination->Wash Quantify Quantify Radioactivity Wash->Quantify IC50_Calc Calculate IC50 Quantify->IC50_Calc

References

Preclinical Evaluation of O-Desmethyl Midostaurin (CGP52421): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Midostaurin, also known as CGP52421, is one of the two major active metabolites of Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. This technical guide provides a comprehensive overview of the preclinical evaluation of O-Desmethyl Midostaurin, summarizing its mechanism of action, available quantitative data, and detailed experimental protocols. This document is intended to serve as a resource for researchers and drug development professionals involved in the study of kinase inhibitors and their metabolites.

Introduction

Midostaurin is a potent inhibitor of multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and protein kinase C (PKC) alpha.[1][2] Following oral administration, Midostaurin is metabolized in the liver by CYP3A4 enzymes into two major active metabolites: CGP62221 and O-Desmethyl Midostaurin (CGP52421).[3] While both metabolites contribute to the overall activity of Midostaurin, understanding the specific preclinical profile of each is crucial for a complete assessment of the drug's pharmacology. This guide focuses on the available preclinical data for O-Desmethyl Midostaurin (CGP52421).

Mechanism of Action

O-Desmethyl Midostaurin, in concert with Midostaurin and its other primary metabolite, CGP62221, functions as a multi-kinase inhibitor.[1] These compounds target key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets include:

  • FLT3: Wild-type and mutant forms (ITD and TKD), which are frequently implicated in AML.[1][4]

  • KIT: Wild-type and mutant forms (e.g., D816V), which are drivers of systemic mastocytosis.[1][4]

  • PDGFRα/β: Involved in cell growth, proliferation, and differentiation.

  • VEGFR2: A key mediator of angiogenesis.

  • PKCα: A serine/threonine kinase involved in various cellular signaling pathways.[1]

Inhibition of these kinases by O-Desmethyl Midostaurin and other active metabolites of Midostaurin leads to the induction of apoptosis in leukemic cells and the inhibition of mast cell proliferation.[1]

Data Presentation: Quantitative Analysis

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Notes
MidostaurinFLT3 (mutant)<10Potent inhibitor
CGP62221FLT3-Activity reported to be equal to Midostaurin[3]
CGP52421 FLT3 -Reported to be 2 to 4 times less active than Midostaurin or CGP62221 [3]
MidostaurinKIT (D816V)-Known inhibitor
CGP62221KIT-Reported to block KIT phosphorylation at 1 µM
CGP52421 KIT -Does not effectively block KIT phosphorylation at 1 µM
MidostaurinPDGFR-Known inhibitor
CGP52421 PDGFR Data not available
MidostaurinVEGFR2-Known inhibitor
CGP52421 VEGFR2 Data not available
MidostaurinPKCα-Known inhibitor
CGP52421 PKCα Data not available

Table 2: In Vitro Cellular Activity

CompoundCell LineAssayIC50 (nM)Notes
MidostaurinHMC-1.1, HMC-1.2 (Mast Cell Lines)Proliferation50-250
CGP62221HMC-1.1, HMC-1.2 (Mast Cell Lines)Proliferation50-250
CGP52421 HMC-1.1, HMC-1.2 (Mast Cell Lines) Proliferation -No comparable anti-proliferative effects observed

Table 3: Pharmacokinetic Parameters

CompoundParameterValueSpecies
MidostaurinElimination Half-life~21 hoursHuman[4]
CGP62221Elimination Half-life~32 hoursHuman[4]
CGP52421 Elimination Half-life ~482 hours Human [4]
MidostaurinClearance--
CGP62221Clearance1.47 L/hHuman
CGP52421 Clearance 0.501 L/h Human

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of preclinical findings. The following sections describe representative protocols for key experiments in the evaluation of a kinase inhibitor like O-Desmethyl Midostaurin.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of O-Desmethyl Midostaurin against a panel of purified kinases.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinases (e.g., FLT3, KIT, PDGFR, VEGFR2, PKCα).

    • Kinase-specific peptide substrate.

    • Adenosine triphosphate (ATP), radio-labeled (γ-³²P-ATP) or non-radioactive for detection systems like ADP-Glo™.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • O-Desmethyl Midostaurin (CGP52421) dissolved in DMSO.

    • 96-well or 384-well assay plates.

    • Scintillation counter or luminescence plate reader.

  • Procedure:

    • Prepare serial dilutions of O-Desmethyl Midostaurin in DMSO and then in assay buffer.

    • Add the diluted compound to the assay plate wells.

    • Add the recombinant kinase and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity by measuring the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Proliferation Assay

Objective: To assess the effect of O-Desmethyl Midostaurin on the proliferation of cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., FLT3-mutant AML cell lines like MV4-11, or KIT-mutant mast cell lines like HMC-1.2).

    • Cell culture medium and supplements.

    • O-Desmethyl Midostaurin (CGP52421) dissolved in DMSO.

    • 96-well cell culture plates.

    • Reagents for a proliferation assay (e.g., MTT, XTT, or a luminescent cell viability assay kit).

    • Plate reader (spectrophotometer or luminometer).

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of O-Desmethyl Midostaurin. Include a DMSO vehicle control.

    • Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

    • Add the proliferation assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of O-Desmethyl Midostaurin in a preclinical animal model. As there is no publicly available data on the in vivo efficacy of CGP52421 as a standalone agent, this protocol is a representative example of how such a study would be conducted.

Methodology:

  • Animals and Materials:

    • Immunocompromised mice (e.g., NOD/SCID or NSG).

    • Cancer cell line for implantation (e.g., MV4-11 for AML).

    • O-Desmethyl Midostaurin (CGP52421) formulated for oral administration.

    • Vehicle control formulation.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously or intravenously inject the cancer cells into the mice.

    • Monitor the mice for tumor establishment and growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer O-Desmethyl Midostaurin or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

    • Monitor the body weight and overall health of the mice as indicators of toxicity.

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

    • Analyze the tumor growth data to determine the anti-tumor efficacy of O-Desmethyl Midostaurin.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

FLT3_Signaling_Pathway FLT3 Signaling Pathway FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds RAS RAS FLT3R->RAS Activates PI3K PI3K FLT3R->PI3K Activates STAT5 STAT5 FLT3R->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival STAT5->Proliferation STAT5->Survival CGP52421 O-Desmethyl Midostaurin CGP52421->FLT3R Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of O-Desmethyl Midostaurin.

KIT_Signaling_Pathway KIT Signaling Pathway SCF Stem Cell Factor (SCF) KITR KIT Receptor SCF->KITR Binds RAS_MAPK RAS-MAPK Pathway KITR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway KITR->PI3K_AKT Activates JAK_STAT JAK-STAT Pathway KITR->JAK_STAT Activates Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation JAK_STAT->Differentiation CGP52421 O-Desmethyl Midostaurin CGP52421->KITR Weakly Inhibits

Caption: Simplified KIT signaling pathway and the reported weak inhibitory action of O-Desmethyl Midostaurin.

Experimental Workflows

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for a Kinase Inhibitor cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Proliferation Cell-Based Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Proliferation Target_Modulation Cellular Target Modulation (e.g., Western Blot for p-FLT3) Cell_Proliferation->Target_Modulation PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Target_Modulation->PK_PD Efficacy Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A general experimental workflow for the preclinical evaluation of a kinase inhibitor like O-Desmethyl Midostaurin.

Conclusion

O-Desmethyl Midostaurin (CGP52421) is a major, long-acting metabolite of Midostaurin that contributes to the overall multi-kinase inhibitory profile of the parent drug. The available preclinical data suggests that while it is an active metabolite, its potency against key targets such as FLT3 and KIT may be lower than that of Midostaurin and the other major metabolite, CGP62221. Notably, its significantly longer half-life suggests that it may contribute to sustained target inhibition in vivo. A more comprehensive preclinical evaluation, including the determination of IC50 values against a broader kinase panel and in vivo efficacy studies of the isolated metabolite, would be beneficial for a more complete understanding of its pharmacological role. This technical guide provides a framework for such an evaluation, outlining the necessary quantitative data and detailed experimental protocols.

References

Understanding the Mass Shift in O-Desmethyl Midostaurin-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass shift observed in O-Desmethyl Midostaurin-13C6, a key isotopic internal standard used in the quantitative analysis of Midostaurin and its metabolites. Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Accurate measurement of its pharmacologically active metabolite, O-Desmethyl Midostaurin (CGP62221), is critical for pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for matrix effects and variations in instrument response.

The Core Concept: Mass Shift due to Isotopic Labeling

The fundamental principle behind the utility of this compound as an internal standard is its deliberate mass shift. This is achieved by replacing six naturally occurring carbon-12 (¹²C) atoms with the heavier carbon-13 (¹³C) isotope within the benzoyl moiety of the molecule. Since ¹³C has an additional neutron compared to ¹²C, this substitution results in a predictable increase in the molecular weight of the compound. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte (O-Desmethyl Midostaurin) and the spiked internal standard (this compound), even though they exhibit nearly identical chemical and physical properties, such as chromatographic retention time and ionization efficiency.

Quantitative Data Summary

The mass shift is a quantifiable and precise difference in the molecular weights of the unlabeled and labeled compounds. This data is summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Shift (Da)
O-Desmethyl MidostaurinC₃₄H₂₈N₄O₄556.61[1][2]-
This compoundC₂₈¹³C₆H₂₈N₄O₄562.57[3][4]+5.96

Note: The molecular weights are based on the most common isotopes of each element.

Metabolic Pathway and Chemical Structures

Midostaurin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. One of the major metabolic pathways is O-demethylation, which results in the formation of the active metabolite CGP62221, also known as O-Desmethyl Midostaurin.[5] The ¹³C₆ label is incorporated into the N-benzoyl group, a part of the molecule that remains intact during this metabolic conversion.

G Metabolic Conversion of Midostaurin Midostaurin Midostaurin (C35H30N4O4) MW: 570.64 ODesmethyl_Midostaurin O-Desmethyl Midostaurin (CGP62221) (C34H28N4O4) MW: 556.61 Midostaurin->ODesmethyl_Midostaurin CYP3A4 (O-demethylation)

Caption: Metabolic pathway of Midostaurin to O-Desmethyl Midostaurin.

Experimental Protocols

The quantification of O-Desmethyl Midostaurin in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope dilution method.

Sample Preparation: Protein Precipitation

A common and effective method for extracting Midostaurin and its metabolites from plasma or serum is protein precipitation.

  • Aliquoting: Transfer 50-100 µL of the biological sample (plasma or serum) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution to each sample.

  • Precipitation: Add 3-4 volumes of cold acetonitrile (B52724) or methanol.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical starting conditions for an LC-MS/MS method. Optimization is recommended for specific instruments and applications.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions: The selection of precursor and product ion pairs is crucial for the selectivity and sensitivity of the assay. The following are hypothetical, yet plausible, MRM transitions based on the structures.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
O-Desmethyl Midostaurin557.2Fragment 1, Fragment 2
This compound563.2Fragment 1, Fragment 2 + 6

Note: The specific product ions would need to be determined empirically by infusing the analytical standards into the mass spectrometer. The product ion containing the benzoyl group would show a +6 Da shift.

Synthesis of this compound

While the exact proprietary synthesis methods are not publicly available, a plausible synthetic route would involve the acylation of a staurosporine (B1682477) aglycone precursor with ¹³C₆-labeled benzoyl chloride.

G Plausible Synthetic Route cluster_0 Precursor Synthesis cluster_1 Final Assembly 13C6_Benzene 13C6-Benzene 13C6_Benzoic_Acid 13C6-Benzoic Acid 13C6_Benzene->13C6_Benzoic_Acid Friedel-Crafts Acylation followed by Oxidation 13C6_Benzoyl_Chloride 13C6-Benzoyl Chloride 13C6_Benzoic_Acid->13C6_Benzoyl_Chloride SOCl2 or (COCl)2 Staurosporine_Aglycone Staurosporine Aglycone Precursor Labeled_Midostaurin 13C6-Midostaurin Staurosporine_Aglycone->Labeled_Midostaurin Acylation with 13C6-Benzoyl Chloride Labeled_Metabolite This compound Labeled_Midostaurin->Labeled_Metabolite Demethylation

Caption: A plausible synthetic pathway for this compound.

Signaling Pathways Inhibited by Midostaurin and its Metabolites

Midostaurin and its active metabolites, including O-Desmethyl Midostaurin, are potent inhibitors of several key signaling pathways implicated in cancer cell proliferation and survival.[6]

FLT3 Signaling Pathway

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in AML and lead to its constitutive activation, promoting uncontrolled cell growth.[7][8] Midostaurin inhibits this aberrant signaling.

FLT3_Pathway FLT3 Signaling Inhibition FLT3_ITD Mutated FLT3 Receptor (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK Midostaurin Midostaurin / O-Desmethyl Midostaurin Midostaurin->FLT3_ITD Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition RAS_MAPK->Proliferation

Caption: Inhibition of the constitutively active FLT3 signaling pathway.

Protein Kinase C (PKC) Signaling Pathway

Midostaurin was initially developed as a Protein Kinase C (PKC) inhibitor. PKC isoforms are involved in various cellular processes, and their dysregulation can contribute to cancer development.[9][10]

PKC_Pathway PKC Signaling Inhibition Growth_Factors Growth Factors / Phorbol Esters Receptor Membrane Receptor Growth_Factors->Receptor DAG Diacylglycerol (DAG) Receptor->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream Midostaurin Midostaurin / O-Desmethyl Midostaurin Midostaurin->PKC Inhibits Response Cellular Responses (Proliferation, Invasion) Downstream->Response

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway.

References

Methodological & Application

Application Note: High-Throughput Quantification of Midostaurin and its Metabolite using O-Desmethyl Midostaurin-13C6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of midostaurin (B1676583) and its active metabolite, O-desmethyl midostaurin (CGP52421), in human plasma. The method utilizes O-Desmethyl Midostaurin-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1] This assay is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies in patients undergoing treatment with midostaurin for conditions such as acute myeloid leukemia (AML) and advanced systemic mastocytosis.[2][3][4]

Introduction

Midostaurin is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[3][5][6] It functions by inhibiting multiple receptor tyrosine kinases, including FLT3, KIT, VEGFR2, and PDGFR, thereby disrupting signaling pathways that promote cancer cell proliferation and survival.[3][7] The primary metabolism of midostaurin occurs via the hepatic CYP3A4 enzyme, leading to the formation of two major active metabolites, CGP62221 (a hydroxymetabolite) and CGP52421 (O-desmethyl midostaurin).[6]

Given the inter-individual variability in drug metabolism and potential for drug-drug interactions, therapeutic drug monitoring of midostaurin and its active metabolites is essential to optimize dosing and minimize toxicity.[4][8] LC-MS/MS is the preferred method for this purpose due to its high sensitivity and selectivity.[2][9] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is critical for compensating for matrix effects and ensuring reliable quantification. This application note details a validated LC-MS/MS method employing this compound as an internal standard for the accurate measurement of midostaurin and O-desmethyl midostaurin in human plasma.

Signaling Pathway of Midostaurin

Midostaurin exerts its anti-neoplastic effects by inhibiting multiple receptor tyrosine kinases. A primary target is the FMS-like tyrosine kinase 3 (FLT3) receptor, which, when mutated, leads to constitutive activation and uncontrolled proliferation of leukemic cells.[3][5] Midostaurin also targets the KIT receptor tyrosine kinase, which is often mutated in systemic mastocytosis.[3][5] By binding to the ATP-binding site of these kinases, midostaurin blocks downstream signaling pathways crucial for cell survival and proliferation, such as the JAK/STAT, PI3K/AKT/mTOR, and RAS/RAF/MEK pathways.[7][10]

Midostaurin_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes FLT3 FLT3 RAS_RAF_MEK RAS/RAF/MEK Pathway FLT3->RAS_RAF_MEK PI3K_AKT PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT KIT KIT KIT->RAS_RAF_MEK KIT->PI3K_AKT KIT->JAK_STAT PDGFR PDGFR PDGFR->PI3K_AKT VEGFR2 VEGFR2 VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis Midostaurin Midostaurin Midostaurin->FLT3 Inhibits Midostaurin->KIT Inhibits Midostaurin->PDGFR Inhibits Midostaurin->VEGFR2 Inhibits Proliferation Cell Proliferation RAS_RAF_MEK->Proliferation Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Midostaurin inhibits key tyrosine kinases, blocking downstream signaling.

Experimental Protocols

Materials and Reagents
  • Midostaurin reference standard

  • O-Desmethyl Midostaurin (CGP52421) reference standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (drug-free)

  • Deionized water

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of midostaurin, O-desmethyl midostaurin, and this compound in methanol.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stocks.

  • Calibration and QC Working Solutions: Prepare serial dilutions of the intermediate stock solutions of midostaurin and O-desmethyl midostaurin in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is used for sample extraction.[9][11]

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient20% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 20% B in 0.1 min, equilibrate for 1.4 min
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature350°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Acquisition ModeSelected Reaction Monitoring (SRM)

Table 2: SRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Midostaurin571.3282.25035
O-Desmethyl Midostaurin557.3268.25038
This compound563.3274.25038

Experimental Workflow

The following diagram illustrates the workflow for the quantification of midostaurin and its metabolite in plasma samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (150 µL this compound) Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Injection Inject 5 µL into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometry Detection (SRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) Integration->Calibration Quantification Quantify Unknown Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for sample preparation, LC-MS/MS analysis, and data processing.

Results and Discussion

Method Validation

The method was validated according to international guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Table 3: Method Validation Summary

ParameterResult
Linearity
Midostaurin10 - 5000 ng/mL (r² > 0.99)
O-Desmethyl Midostaurin10 - 5000 ng/mL (r² > 0.99)
Accuracy & Precision
Intra-day Precision (RSD)< 10%
Inter-day Precision (RSD)< 12%
Accuracy (Bias)Within ±15% of nominal values
Lower Limit of Quant.
LLOQ10 ng/mL for both analytes (Accuracy within ±20%, Precision < 20%)
Selectivity No significant interference from endogenous plasma components at the retention times of the analytes.
Matrix Effect Normalized by the stable isotope-labeled internal standard.
Recovery Consistent and reproducible across the concentration range.

This LC-MS/MS method demonstrates excellent performance for the simultaneous quantification of midostaurin and its active metabolite, O-desmethyl midostaurin. The use of this compound as an internal standard effectively compensates for potential variations in sample preparation and ion suppression/enhancement, leading to reliable and accurate results. The simple protein precipitation protocol allows for high-throughput analysis, making this method well-suited for clinical research and therapeutic drug monitoring.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable tool for the simultaneous quantification of midostaurin and O-desmethyl midostaurin in human plasma. The incorporation of this compound as an internal standard ensures the accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring, facilitating personalized dosing strategies for patients treated with midostaurin.

References

Application Notes and Protocols for the Quantitative Analysis of Midostaurin and its Metabolites Using ¹³C₆-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (B1676583) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] Understanding the pharmacokinetics of midostaurin and its major active metabolites, CGP62221 and CGP52421, is crucial for optimizing therapeutic efficacy and patient safety.[4][5] This document provides detailed protocols for the quantitative analysis of midostaurin and its metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with corresponding ¹³C₆-labeled internal standards.

Midostaurin is primarily metabolized in the liver by the CYP3A4 enzyme system.[2][4] The main metabolic pathways include O-demethylation to form CGP62221 and mono-hydroxylation to produce CGP52421.[5][6] Both of these metabolites are pharmacologically active and contribute to the overall therapeutic effect.[4][5] Given their significant concentrations and long half-lives in plasma, accurate quantification of the parent drug and its metabolites is essential.[5] The use of stable isotope-labeled internal standards, such as ¹³C₆-midostaurin, ¹³C₆-CGP62221, and ¹³C₆-CGP52421, is the gold standard for quantitative bioanalysis as it corrects for matrix effects and variations during sample preparation and analysis.[7][8]

Metabolic Pathway of Midostaurin

The metabolic conversion of midostaurin to its primary active metabolites is catalyzed by CYP3A4. The major biotransformation pathways are O-demethylation and hydroxylation.

Midostaurin_Metabolism Midostaurin Midostaurin CGP62221 CGP62221 (O-desmethyl) Midostaurin->CGP62221 O-demethylation CGP52421 CGP52421 (Hydroxylated) Midostaurin->CGP52421 Hydroxylation CYP3A4 CYP3A4 CYP3A4->Midostaurin

Fig. 1: Metabolic pathway of midostaurin.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters of midostaurin and its major metabolites in human plasma following oral administration.

AnalyteTmax (hours)Elimination Half-Life (hours)Plasma Protein Binding
Midostaurin 1-3~21>99.8%
CGP62221 -~32>99.8%
CGP52421 -~482>99.8%

Data compiled from multiple sources.[4][5][6]

Experimental Protocols

Materials and Reagents
  • Midostaurin, CGP62221, and CGP52421 analytical standards

  • ¹³C₆-Midostaurin, ¹³C₆-CGP62221, and ¹³C₆-CGP52421 internal standards

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analytical standard and internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analytical standards in 50:50 (v/v) acetonitrile:water to create calibration curve standards.

  • Internal Standard Working Solution: Combine the internal standard stock solutions and dilute with acetonitrile to achieve a final concentration for spiking into samples.

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of midostaurin and its metabolites from plasma samples.

Sample_Prep_Workflow Start Plasma Sample (50 µL) Add_IS Add Internal Standard Mix (150 µL) Start->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min, 14,000 rpm, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Fig. 2: Sample preparation workflow.
  • To 50 µL of plasma sample, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Refer to the gradient table below
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 500°C
Gas Flow Instrument dependent, optimize for best signal

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Midostaurin 571.3280.1
¹³C₆-Midostaurin 577.3286.1
CGP62221 557.3280.1
¹³C₆-CGP62221 563.3286.1
CGP52421 587.3280.1
¹³C₆-CGP52421 593.3286.1

Note: The specific product ions should be optimized for the instrument used.

Data Analysis and Quantification

The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding ¹³C₆-labeled internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analytes in the unknown samples is then interpolated from this calibration curve.

Data_Analysis_Logic Acquire_Data Acquire Raw Data (LC-MS/MS) Integrate_Peaks Integrate Peak Areas (Analyte & Internal Standard) Acquire_Data->Integrate_Peaks Calculate_Ratios Calculate Peak Area Ratios Integrate_Peaks->Calculate_Ratios Calibration_Curve Construct Calibration Curve Calculate_Ratios->Calibration_Curve Interpolate Interpolate Sample Concentrations Calibration_Curve->Interpolate Final_Concentration Report Final Concentrations Interpolate->Final_Concentration

Fig. 3: Data analysis workflow.

Conclusion

The described LC-MS/MS method using ¹³C₆-labeled internal standards provides a robust and reliable approach for the simultaneous quantification of midostaurin and its major active metabolites in plasma. This methodology is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies, ultimately contributing to the safer and more effective use of midostaurin in clinical practice.

References

Protocol for the Quantification of O-Desmethyl Midostaurin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Midostaurin (B1676583) (PKC412) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] The drug is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major active metabolites: CGP62221 (O-Desmethyl Midostaurin) and CGP52421. O-Desmethyl Midostaurin (CGP62221) has been shown to be a pharmacologically active metabolite, contributing to the overall therapeutic effect of the parent drug. Therefore, the accurate quantification of this metabolite in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of midostaurin in the body.

This document provides a detailed protocol for the quantification of O-Desmethyl Midostaurin in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Metabolic Pathway of Midostaurin

Midostaurin undergoes O-demethylation, primarily mediated by CYP3A4, to form its active metabolite, O-Desmethyl Midostaurin (CGP62221).

Midostaurin Midostaurin CGP62221 O-Desmethyl Midostaurin (CGP62221) Midostaurin->CGP62221 CYP3A4 (O-demethylation)

Caption: Metabolic conversion of Midostaurin to O-Desmethyl Midostaurin.

Experimental Protocol

This protocol is intended for the quantitative analysis of O-Desmethyl Midostaurin in human plasma.

Materials and Reagents
  • O-Desmethyl Midostaurin (CGP62221) reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., O-Desmethyl Midostaurin-d3

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water, deionized, 18 MΩ·cm or higher purity

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of O-Desmethyl Midostaurin and the SIL-IS in methanol.

  • Working Solutions: Prepare serial dilutions of the O-Desmethyl Midostaurin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the SIL-IS in acetonitrile.

Sample Preparation

The following protein precipitation method is recommended for the extraction of O-Desmethyl Midostaurin from human plasma.

  • Label autosampler vials for calibration standards, quality controls (QCs), and unknown samples.

  • Add 50 µL of human plasma to each vial.

  • Spike with the appropriate working solution of O-Desmethyl Midostaurin for calibration standards and QCs.

  • Add 150 µL of the SIL-IS working solution in acetonitrile to all samples.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization for individual instruments.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
2.595
3.095
3.120
4.020

Table 3: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions See Table 4

Table 4: MRM Transitions for O-Desmethyl Midostaurin and SIL-IS

AnalytePrecursor Ion (m/z)Product Ion (m/z)
O-Desmethyl MidostaurinTo be determined empiricallyTo be determined empirically
O-Desmethyl Midostaurin-d3To be determined empiricallyTo be determined empirically

Note: The specific m/z transitions for O-Desmethyl Midostaurin and its stable isotope-labeled internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.

Experimental Workflow

The overall workflow for the quantification of O-Desmethyl Midostaurin in human plasma is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) spike Spike with IS (and Standards/QCs) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Unknowns calibrate->quantify

Caption: Workflow for O-Desmethyl Midostaurin quantification in human plasma.

Data Presentation and Acceptance Criteria

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 5: Typical Calibration Curve Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range e.g., 1 - 1000 ng/mL
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision ≤15% CV (≤20% at LLOQ)
Accuracy and Precision

The accuracy and precision of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.

Table 6: Typical Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low 32.9598.35.8
Medium 5051.2102.44.2
High 800790.498.83.5

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of O-Desmethyl Midostaurin in human plasma. This protocol is essential for pharmacokinetic and therapeutic drug monitoring studies involving midostaurin, enabling a better understanding of its metabolism and the contribution of its active metabolites to the overall clinical outcome. Adherence to this protocol and the associated quality control measures will ensure the generation of high-quality data for drug development and clinical research.

References

Application Notes: O-Desmethyl Midostaurin-13C6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major active metabolites: CGP62221 (O-Desmethyl Midostaurin) and CGP52421.[2][4] Understanding the pharmacokinetic (PK) profile of both the parent drug and its active metabolites is crucial for optimizing dosing strategies and ensuring therapeutic efficacy and safety.

O-Desmethyl Midostaurin-13C6 is a stable isotope-labeled version of the active metabolite CGP62221. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for highly accurate and precise quantification of the unlabeled O-Desmethyl Midostaurin in biological matrices. This application note provides a comprehensive overview of the use of this compound in pharmacokinetic studies, including its principles, applications, and a detailed experimental protocol.

Principle of Methodology

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis by LC-MS/MS. The SIL-IS, in this case, this compound, is chemically identical to the analyte of interest (O-Desmethyl Midostaurin) but has a greater mass due to the incorporation of six Carbon-13 isotopes.

Key advantages of this approach include:

  • Correction for Matrix Effects: The SIL-IS and the analyte co-elute chromatographically and experience similar ionization suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the SIL-IS signal, these matrix effects are effectively normalized.

  • Improved Accuracy and Precision: The SIL-IS accounts for variability during sample preparation steps such as extraction, evaporation, and reconstitution, leading to more reliable and reproducible results.

  • Increased Sensitivity: By minimizing variability, the signal-to-noise ratio is improved, allowing for lower limits of quantification.

Applications

The primary application of this compound is in pharmacokinetic studies of Midostaurin. Specific applications include:

  • Metabolite Quantification: Accurate measurement of O-Desmethyl Midostaurin concentrations in plasma, serum, or other biological fluids over time.

  • Pharmacokinetic Parameter Determination: Calculation of key PK parameters for the metabolite, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

  • Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolism of Midostaurin by monitoring changes in the metabolite's pharmacokinetic profile.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Midostaurin.

  • Therapeutic Drug Monitoring (TDM): In a clinical setting, monitoring the levels of active metabolites can help in personalizing drug dosage to optimize treatment outcomes.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Midostaurin and its major metabolites, including O-Desmethyl Midostaurin (CGP62221).

ParameterMidostaurinO-Desmethyl Midostaurin (CGP62221)CGP52421
Median Terminal Elimination Half-life (t1/2) 19 hours32 hours482 hours
Contribution to Total Circulating Radioactivity (AUC0-168h) 22% ± 5%28% ± 3%38% ± 7%
Protein Binding >99.8%>99.8%>99.8%
Primary Metabolizing Enzyme CYP3A4CYP3A4CYP3A4

Data compiled from publicly available FDA documentation.[4]

Experimental Protocols

Protocol: Quantification of O-Desmethyl Midostaurin in Human Plasma by LC-MS/MS using this compound as an Internal Standard

1. Materials and Reagents

2. Standard and Internal Standard Stock Solutions

  • Prepare a 1 mg/mL stock solution of O-Desmethyl Midostaurin in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From these stock solutions, prepare working solutions of appropriate concentrations for calibration standards and quality controls by serial dilution in methanol or a methanol/water mixture.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a 96-well plate or polypropylene tube, add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.

  • Mix well before injection into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 20% B

      • 3.1-4.0 min: 20% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Tandem Mass Spectrometry (MS/MS)

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • O-Desmethyl Midostaurin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined by direct infusion and optimization)

      • This compound: Precursor ion (Q1) m/z+6 -> Product ion (Q3) m/z (corresponding product ion to the unlabeled analyte)

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

    • Collision Energy and other Compound-dependent Parameters: Optimize for each MRM transition.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of O-Desmethyl Midostaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Pharmacokinetic_Workflow cluster_study_design Study Design & Dosing cluster_sampling Biological Sampling cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Dosing Blood_Collection Blood Collection (Time Points) Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Add_IS Add O-Desmethyl Midostaurin-13C6 Sample_Storage->Add_IS Sample_Preparation Sample Preparation (Protein Precipitation) LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Add_IS->Sample_Preparation Data_Processing Data Processing LC_MS_Analysis->Data_Processing Concentration_Time_Profile Concentration-Time Profile Data_Processing->Concentration_Time_Profile PK_Parameter_Calculation PK Parameter Calculation Concentration_Time_Profile->PK_Parameter_Calculation

Caption: Experimental workflow for a pharmacokinetic study.

Midostaurin_Metabolism Midostaurin Midostaurin CYP3A4 CYP3A4 Midostaurin->CYP3A4 O_Desmethyl_Midostaurin O-Desmethyl Midostaurin (CGP62221) CYP3A4->O_Desmethyl_Midostaurin O-demethylation CGP52421 CGP52421 CYP3A4->CGP52421 Hydroxylation

Caption: Metabolism of Midostaurin.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization FLT3_Receptor->Dimerization Midostaurin Midostaurin Autophosphorylation Autophosphorylation Midostaurin->Autophosphorylation Inhibition Dimerization->Autophosphorylation STAT5 STAT5 Autophosphorylation->STAT5 PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival

References

Application Notes and Protocols for Bioanalytical Assays Using O-Desmethyl Midostaurin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (B1676583) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. The monitoring of Midostaurin and its active metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. O-Desmethyl Midostaurin (also known as CGP62221) is a major active metabolite of Midostaurin. The use of a stable isotope-labeled internal standard, such as O-Desmethyl Midostaurin-13C6, is essential for accurate and precise quantification in bioanalytical assays by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document provides detailed application notes and protocols for the development and validation of bioanalytical assays using this compound.

Bioanalytical Method Parameters

A robust LC-MS/MS method for the quantification of O-Desmethyl Midostaurin requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample processing.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS assay for O-Desmethyl Midostaurin using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

ParameterTypical Value
Calibration Range1 - 2500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL

Table 2: Precision and Accuracy

Quality Control (QC) LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ (1 ng/mL)< 15%< 15%± 20%± 20%
Low QC (3 ng/mL)< 10%< 10%± 15%± 15%
Medium QC (100 ng/mL)< 10%< 10%± 15%± 15%
High QC (2000 ng/mL)< 10%< 10%± 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelExtraction Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC> 85%0.95 - 1.050.98 - 1.02
High QC> 85%0.95 - 1.050.98 - 1.02

Table 4: Stability

Stability ConditionDurationTemperatureAcceptable Change
Freeze-Thaw3 cycles-20°C to Room Temp< 15%
Short-Term (Bench-top)24 hoursRoom Temperature< 15%
Long-Term3 months-80°C< 15%
Post-Preparative48 hours4°C (in autosampler)< 15%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a common and efficient method for extracting O-Desmethyl Midostaurin from plasma samples.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix the tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-20% B; 3.1-4.0 min: 20% B

Mass Spectrometry (MS) Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 500°C
Capillary Voltage 3.0 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

Table 5: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
O-Desmethyl Midostaurin557.3283.11004035
This compound (IS)563.3289.11004035

Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add IS (O-Desmethyl Midostaurin-13C6) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into LC-MS/MS p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry (MRM Detection) a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation (using IS) d1->d2 d3 Report Generation d2->d3

Caption: Bioanalytical workflow for O-Desmethyl Midostaurin.

Signaling Pathway Inhibition

Midostaurin and its active metabolite, O-Desmethyl Midostaurin (CGP62221), are potent inhibitors of multiple receptor tyrosine kinases, including FLT3 and KIT. These kinases are often mutated and constitutively active in AML and systemic mastocytosis, respectively, leading to uncontrolled cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome FLT3 FLT3 Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT STAT5 JAK/STAT5 Pathway FLT3->STAT5 KIT KIT Receptor KIT->RAS_RAF KIT->PI3K_AKT KIT->STAT5 Inhibitor O-Desmethyl Midostaurin (CGP62221) Inhibitor->FLT3 Inhibitor->KIT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of Apoptosis

Caption: Inhibition of FLT3 and KIT signaling by O-Desmethyl Midostaurin.

References

Application Notes and Protocols for O-Desmethyl Midostaurin-13C6 in the Measurement of FLT3 Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to the constitutive activation of the FLT3 kinase, promoting uncontrolled cell growth and survival.

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of FLT3-mutated AML. It acts by inhibiting the kinase activity of both wild-type and mutated FLT3. To understand the relationship between drug exposure and its pharmacological effect (pharmacokinetics/pharmacodynamics or PK/PD), it is crucial to accurately measure the concentration of Midostaurin and its active metabolites in biological matrices. O-Desmethyl Midostaurin (CGP62221) is a major active metabolite of Midostaurin. O-Desmethyl Midostaurin-13C6 is a stable isotope-labeled version of this metabolite, designed for use as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification.

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of Midostaurin and its metabolites in plasma or serum, and for assessing the downstream effects on FLT3 kinase activity.

FLT3 Signaling Pathway

The FLT3 signaling pathway is initiated by the binding of the FLT3 ligand, which leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for cell proliferation, survival, and differentiation. In FLT3-mutated AML, the constitutive activation of this pathway drives leukemogenesis.

FLT3_Signaling_Pathway FLT3 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates FL FLT3 Ligand FL->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation Midostaurin Midostaurin Midostaurin->FLT3 Inhibits PK_PD_Workflow Pharmacokinetic/Pharmacodynamic (PK/PD) Workflow for Midostaurin cluster_clinical Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pd_analysis Pharmacodynamic Phase cluster_data_analysis Data Integration and Modeling Dosing Midostaurin Administration to AML Patient Sampling Blood Sample Collection (Time-course) Dosing->Sampling Preparation Plasma/Serum Isolation and Protein Precipitation with This compound (IS) Sampling->Preparation CellIsolation Isolation of Peripheral Blood Mononuclear Cells (PBMCs) Sampling->CellIsolation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantification of Midostaurin & O-Desmethyl Midostaurin LCMS->Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, AUC, t½) Quantification->PK_Analysis PhosphoAssay FLT3 Phosphorylation Assay (e.g., Western Blot) CellIsolation->PhosphoAssay PD_Quant Quantification of pFLT3 Inhibition PhosphoAssay->PD_Quant PKPD_Correlation PK/PD Correlation Analysis PD_Quant->PKPD_Correlation PK_Analysis->PKPD_Correlation DoseResponse Dose-Response Relationship PKPD_Correlation->DoseResponse

Application Notes and Protocols: Utilizing O-Desmethyl Midostaurin-13C6 in Quantitative Phosphoproteomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[1][2][3] Understanding the precise molecular mechanisms of Midostaurin and its active metabolites, such as O-Desmethyl Midostaurin (CGP62221), is crucial for optimizing its therapeutic use and developing next-generation inhibitors.

Phosphoproteomics, the large-scale analysis of protein phosphorylation, has emerged as a powerful tool to elucidate the downstream effects of kinase inhibitors.[4][5] This application note describes a novel and robust workflow for the quantitative analysis of Midostaurin-induced changes in the phosphoproteome using O-Desmethyl Midostaurin-13C6 as a stable isotope-labeled internal standard. The inclusion of this internal standard is designed to enhance the accuracy, precision, and reproducibility of phosphopeptide quantification by mass spectrometry, providing a more reliable assessment of kinase inhibitor target engagement and downstream signaling modulation.

Principle of the Method

This protocol employs a bottom-up proteomics approach coupled with phosphopeptide enrichment and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The core of this method is the use of this compound as an internal standard. While not directly incorporated into peptides, it can be spiked into the experimental samples at the beginning of the workflow. This allows for the normalization of sample-to-sample variability that can be introduced during sample preparation, enrichment, and LC-MS/MS analysis. This is particularly useful for accurately quantifying the dose-dependent effects of the unlabeled drug on the phosphoproteome.

The general workflow involves:

  • Cell culture and treatment with unlabeled O-Desmethyl Midostaurin.

  • Spiking of this compound internal standard.

  • Cell lysis and protein digestion.

  • Enrichment of phosphorylated peptides.

  • LC-MS/MS analysis.

  • Data analysis and quantification of changes in phosphopeptide abundance.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis cell_culture Cell Culture & Treatment (unlabeled O-Desmethyl Midostaurin) spike_is Spike-in This compound cell_culture->spike_is lysis Cell Lysis spike_is->lysis digestion Protein Digestion lysis->digestion enrichment TiO2 or IMAC Enrichment digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis flt3_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Midostaurin Midostaurin/ O-Desmethyl Midostaurin Midostaurin->FLT3 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Midostaurin using O-Desmethyl Midostaurin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (B1676583) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation and advanced systemic mastocytosis (SM).[1][2][3] Therapeutic drug monitoring (TDM) of midostaurin is crucial for optimizing treatment efficacy and minimizing toxicity due to its significant pharmacokinetic variability and potential for drug-drug interactions.[4][5][6] Midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites, CGP62221 (O-desmethyl midostaurin) and CGP52421 (a hydroxymetabolite).[3][7][8] These metabolites also exhibit potent kinase inhibitory activity and contribute to the overall therapeutic and toxic effects of the drug.[9][10][11][12]

This document provides a detailed application note and protocol for the quantitative analysis of midostaurin and its active metabolites in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs O-Desmethyl Midostaurin-13C6, a stable isotope-labeled version of the CGP62221 metabolite, as an internal standard (IS) to ensure high accuracy and precision. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[5][13][14][15][16]

Signaling Pathway of Midostaurin Inhibition

Midostaurin and its active metabolites exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases, primarily FLT3 and KIT.[7][8][17] In FLT3-mutated AML, constitutive activation of the FLT3 signaling pathway promotes leukemic cell proliferation and survival. Midostaurin blocks this pathway, leading to cell cycle arrest and apoptosis.[18][19] In systemic mastocytosis, mutations in the KIT receptor lead to uncontrolled mast cell growth. Midostaurin effectively inhibits the kinase activity of mutant KIT, thereby controlling the disease.[2][7][20]

Midostaurin_Signaling_Pathway Midostaurin Signaling Pathway Inhibition cluster_ligand Ligands cluster_receptor Receptor Tyrosine Kinases cluster_drug Inhibitor cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response FLT3 Ligand FLT3 Ligand FLT3 FLT3 FLT3 Ligand->FLT3 Activates Stem Cell Factor (SCF) Stem Cell Factor (SCF) KIT KIT Stem Cell Factor (SCF)->KIT Activates RAS/MEK/ERK RAS/MEK/ERK FLT3->RAS/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR FLT3->PI3K/AKT/mTOR STAT5 STAT5 FLT3->STAT5 SYK SYK FLT3->SYK KIT->RAS/MEK/ERK KIT->PI3K/AKT/mTOR KIT->STAT5 KIT->SYK Midostaurin Midostaurin Midostaurin->FLT3 Inhibits Midostaurin->KIT Inhibits Proliferation Proliferation RAS/MEK/ERK->Proliferation Survival Survival PI3K/AKT/mTOR->Survival Differentiation Differentiation STAT5->Differentiation SYK->Proliferation

Caption: Midostaurin inhibits FLT3 and KIT signaling pathways.

Experimental Protocol: Quantification of Midostaurin and Metabolites in Human Plasma

This protocol outlines a robust LC-MS/MS method for the simultaneous quantification of midostaurin, CGP62221 (O-desmethyl midostaurin), and CGP52421 in human plasma.

1. Materials and Reagents

  • Midostaurin, CGP62221, and CGP52421 reference standards

  • This compound (Internal Standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Autosampler vials

2. Instrumentation and Analytical Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 20% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Analytes and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Midostaurin571.3282.235
CGP62221 (O-desmethyl)557.3268.238
CGP52421 (hydroxy)587.3364.140
This compound (IS) 563.3 274.2 38

3. Standard Solutions and Quality Controls Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of midostaurin, CGP62221, CGP52421, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

4. Sample Preparation Protocol

The following workflow outlines the protein precipitation method for plasma sample preparation.

Sample_Preparation_Workflow Plasma Sample Preparation Workflow Start Start Plasma_Sample 50 µL Plasma Sample (Calibrator, QC, or Unknown) Start->Plasma_Sample Add_IS Add 25 µL of This compound IS (100 ng/mL) Plasma_Sample->Add_IS Add_Precipitant Add 150 µL of Acetonitrile Add_IS->Add_Precipitant Vortex Vortex for 30 seconds Add_Precipitant->Vortex Centrifuge Centrifuge at 13,000 x g for 10 minutes at 4 °C Vortex->Centrifuge Supernatant_Transfer Transfer 100 µL of Supernatant to Autosampler Vial Centrifuge->Supernatant_Transfer Dilution Add 100 µL of 0.1% Formic Acid in Water Supernatant_Transfer->Dilution Inject Inject 5 µL into LC-MS/MS System Dilution->Inject End Analysis Inject->End

Caption: Workflow for plasma sample preparation.

5. Data Analysis and Quantification

  • Integrate the peak areas for the MRM transitions of each analyte and the internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor of 1/x² is typically used.

  • Determine the concentrations of the unknown samples and QC samples from the calibration curve.

6. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%bias) within ±15% (±20% at LLOQ)
Matrix Effect IS-normalized matrix factor should be consistent across different lots of plasma with a %CV ≤ 15%
Recovery Consistent and reproducible recovery for all analytes and the IS.
Stability Analytes stable under various storage and processing conditions (bench-top, freeze-thaw, long-term).

The described LC-MS/MS method using this compound as an internal standard provides a reliable and robust platform for the therapeutic drug monitoring of midostaurin and its major active metabolites. This approach allows for accurate quantification in patient plasma, enabling clinicians to personalize dosing regimens, thereby optimizing therapeutic outcomes and enhancing patient safety. The detailed protocol and validation parameters serve as a comprehensive guide for researchers and drug development professionals in implementing TDM for midostaurin.

References

Troubleshooting & Optimization

Troubleshooting signal instability with O-Desmethyl Midostaurin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethyl Midostaurin-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting signal instability and other common issues encountered during experimental use of this stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a stable isotope-labeled version of O-Desmethyl Midostaurin, a metabolite of the multi-kinase inhibitor Midostaurin. The six Carbon-13 atoms incorporated into its structure make it heavier than the endogenous metabolite. Its primary application is as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is used to accurately quantify the concentration of the unlabeled O-Desmethyl Midostaurin in biological samples by correcting for variability in sample preparation and instrument response.

Q2: I am observing high variability in the signal intensity of this compound between injections. What are the potential causes?

Signal instability with stable isotope-labeled internal standards can arise from several factors.[1] These can be broadly categorized into three areas:

  • Sample and Material Preparation: Issues with the sample extraction process, contamination of solvents or materials, or degradation of the internal standard can all lead to inconsistent signal intensity.[1]

  • LC-MS/MS Method Parameters: An unoptimized analytical method, such as inappropriate source temperatures or an inadequate chromatography gradient, can cause signal fluctuations.[1]

  • Instrument Performance: Hardware issues, including a contaminated mass spectrometer source, problems with the spray and nebulization, or autosampler imprecision, are common sources of signal instability.[1]

Q3: Could the chemical purity or stability of my this compound be the source of the problem?

Yes, the purity and stability of the internal standard are critical for reliable quantification. It is important to ensure that the this compound has been stored correctly according to the manufacturer's instructions to prevent degradation. Chemical and isotopic purity should also be verified.

Q4: How can I differentiate between a problem with my sample preparation and an issue with the LC-MS/MS instrument?

To distinguish between these two potential sources of instability, a systematic approach is recommended. One common strategy is to prepare a fresh, simple solution of the internal standard in a clean solvent (e.g., methanol (B129727) or acetonitrile) and inject it multiple times. If the signal remains unstable, it is likely an instrument-related issue. If the signal is stable, the problem is more likely to be related to the sample preparation procedure or matrix effects.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving signal instability with this compound.

Guide 1: Addressing Low or No Signal Intensity

Problem: You are observing a very low, or even absent, signal for this compound.

Potential Cause Troubleshooting Steps
Improper Storage and Handling - Verify the storage conditions (temperature, light exposure) against the manufacturer's recommendations.- Prepare a fresh stock solution from the original vial.
Incorrect Concentration - Double-check all dilution calculations and ensure the final concentration in the sample is appropriate for the instrument's sensitivity.- Prepare a fresh dilution series to confirm concentration.
Mass Spectrometer Tuning - Ensure the mass spectrometer is properly tuned and calibrated.- Infuse a fresh solution of this compound directly into the mass spectrometer to optimize precursor and product ion selection and collision energy.
Suboptimal Ionization - Adjust the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature.
Guide 2: Managing High Signal Variability (Poor Precision)

Problem: The peak area of this compound is highly variable across a series of injections of the same sample or of different samples in a batch.[1]

Potential Cause Troubleshooting Steps
Autosampler In-reproducibility - Check the autosampler for any air bubbles in the syringe or sample loop.- Perform an autosampler precision test with a simple standard solution.
Inconsistent Sample Extraction - Review the sample preparation protocol for consistency. Ensure thorough mixing and consistent evaporation and reconstitution steps.- Evaluate the potential for variability in protein precipitation or liquid-liquid extraction steps.
Matrix Effects - Matrix components co-eluting with this compound can cause ion suppression or enhancement.[2][3]- Modify the chromatographic method to improve separation from interfering matrix components.- Evaluate different sample cleanup techniques (e.g., solid-phase extraction).
LC System Issues - Check for leaks in the LC system.- Ensure the mobile phases are properly degassed.- Inspect the column for signs of contamination or aging.[1]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Midostaurin and its Metabolites

This protocol is a general starting point and may require optimization for your specific instrumentation and sample matrix.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 1-minute hold at 95% B and a 2-minute re-equilibration at 5% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Midostaurin: Q1: 571.3 -> Q3: 284.2

      • O-Desmethyl Midostaurin: Q1: 557.3 -> Q3: 270.2

      • This compound: Q1: 563.3 -> Q3: 276.2

    • Instrument Parameters: Optimize spray voltage, source temperature, and gas flows for your specific instrument.

Protocol 2: Sample Preparation using Protein Precipitation
  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 100 ng/mL this compound working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge for 5 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Start Signal Instability Observed Check_IS_Solution Prepare & Inject Fresh IS Solution in Clean Solvent Start->Check_IS_Solution Signal_Stable Signal Stable? Check_IS_Solution->Signal_Stable Instrument_Issue Investigate Instrument Issues Signal_Stable->Instrument_Issue No Sample_Prep_Issue Investigate Sample Prep & Matrix Effects Signal_Stable->Sample_Prep_Issue Yes Check_Autosampler Check Autosampler Precision Instrument_Issue->Check_Autosampler Check_Source Clean & Inspect MS Source Instrument_Issue->Check_Source Check_LC Check LC System for Leaks/Blockages Instrument_Issue->Check_LC Review_Protocol Review Sample Prep Protocol for Consistency Sample_Prep_Issue->Review_Protocol Optimize_Chroma Optimize Chromatography for Co-eluting Interferences Sample_Prep_Issue->Optimize_Chroma Evaluate_Cleanup Evaluate Alternative Sample Cleanup Sample_Prep_Issue->Evaluate_Cleanup Resolved1 Issue Resolved Check_Autosampler->Resolved1 Check_Source->Resolved1 Check_LC->Resolved1 Resolved2 Issue Resolved Review_Protocol->Resolved2 Optimize_Chroma->Resolved2 Evaluate_Cleanup->Resolved2

Caption: Troubleshooting workflow for signal instability.

Experimental_Workflow Start Start: Biological Sample Aliquot Aliquot Sample Start->Aliquot Spike Spike with this compound Aliquot->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 Inject Inject into LC-MS/MS Centrifuge2->Inject End Data Analysis Inject->End

Caption: Sample preparation workflow using protein precipitation.

Signaling_Pathway Midostaurin Midostaurin CYP3A4 CYP3A4 Metabolism Midostaurin->CYP3A4 FLT3 FLT3 Midostaurin->FLT3 inhibits KIT KIT Midostaurin->KIT inhibits PKC PKC Midostaurin->PKC inhibits CGP62221 O-Desmethyl Midostaurin (CGP62221) CYP3A4->CGP62221 CGP52421 7-hydroxy Midostaurin (CGP52421) CYP3A4->CGP52421 CGP62221->FLT3 inhibits CGP62221->KIT inhibits Downstream Downstream Signaling (e.g., Proliferation, Survival) FLT3->Downstream KIT->Downstream PKC->Downstream

Caption: Simplified metabolic and signaling pathway of Midostaurin.

References

Technical Support Center: Optimizing O-Desmethyl Midostaurin Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of O-Desmethyl Midostaurin from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting O-Desmethyl Midostaurin from tissue samples?

A1: The three most common methods for extracting small molecule drug metabolites like O-Desmethyl Midostaurin from tissue samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the tissue type, the required level of cleanliness of the extract, and the desired throughput.

Q2: I am experiencing low recovery of O-Desmethyl Midostaurin. What are the likely causes?

A2: Low recovery can stem from several factors:

  • Incomplete tissue homogenization: Inadequate disruption of the tissue matrix can prevent the efficient release of the analyte.

  • Suboptimal extraction solvent: The polarity and pH of the extraction solvent may not be suitable for the physicochemical properties of O-Desmethyl Midostaurin.

  • Analyte degradation: O-Desmethyl Midostaurin may be unstable under the extraction conditions (e.g., pH, temperature).

  • Strong protein binding: The analyte may be tightly bound to tissue proteins, preventing its efficient extraction.

  • Insufficient phase separation (for LLE): Poor separation of the aqueous and organic layers can lead to loss of the analyte.

  • Improper SPE cartridge conditioning or elution: For SPE, incorrect solvent use during conditioning, loading, washing, or elution steps can result in poor recovery.

Q3: How can I improve my tissue homogenization efficiency?

A3: To improve homogenization, consider the following:

  • Use of bead beaters: Mechanical disruption with beads is often more effective than manual homogenization.

  • Cryogenic grinding: Grinding the tissue at cryogenic temperatures (e.g., in liquid nitrogen) can improve the disruption of tough or fibrous tissues.

  • Appropriate tissue-to-solvent ratio: An excess of tissue relative to the homogenization solvent can lead to a thick slurry that is difficult to process. A common starting point is a 1:3 or 1:4 ratio (w/v) of tissue to solvent.

Q4: What is the importance of pH during the extraction of O-Desmethyl Midostaurin?

A4: The pH of the extraction solvent is critical as it influences the ionization state of O-Desmethyl Midostaurin. As a weakly basic compound, maintaining a pH above its pKa will keep it in its neutral, more hydrophobic form, which can improve its partitioning into organic solvents during LLE or its retention on non-polar SPE cartridges. Conversely, a lower pH will ionize the molecule, which can be advantageous for certain SPE modes (e.g., cation exchange).

Q5: How can I minimize matrix effects in my LC-MS/MS analysis of O-Desmethyl Midostaurin from tissue extracts?

A5: Matrix effects, such as ion suppression or enhancement, are common in tissue analysis. To minimize them:

  • Choose a more selective extraction method: SPE generally provides cleaner extracts than PPT.

  • Optimize chromatographic separation: Ensure that O-Desmethyl Midostaurin is chromatographically resolved from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.

  • Dilute the sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Low Extraction Recovery
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Tissue Homogenization 1. Visually inspect the homogenate for any remaining tissue fragments. 2. Increase homogenization time or intensity. 3. Consider using a different homogenization technique (e.g., bead beater instead of rotor-stator).A uniform, particle-free homogenate, leading to improved analyte release and higher recovery.
Suboptimal Extraction Solvent 1. Test a panel of solvents with varying polarities (e.g., acetonitrile (B52724), methanol (B129727), ethyl acetate, methyl tert-butyl ether). 2. Adjust the pH of the extraction solvent to optimize the ionization state of O-Desmethyl Midostaurin.Identification of a solvent system that provides the highest recovery for your specific tissue type.
Analyte Degradation 1. Perform extraction at low temperatures (e.g., on ice). 2. Assess the stability of O-Desmethyl Midostaurin in the chosen solvent and tissue homogenate over time. 3. Add antioxidants or adjust pH to improve stability if degradation is observed.Minimized degradation of the analyte, resulting in a more accurate quantification of its concentration.
Inefficient Phase Separation (LLE) 1. Centrifuge at a higher speed or for a longer duration. 2. Add salt (salting-out effect) to the aqueous phase to improve the separation of the organic layer.A clear and distinct interface between the aqueous and organic layers, allowing for complete collection of the organic phase containing the analyte.
Suboptimal SPE Protocol 1. Ensure the SPE cartridge is properly conditioned and equilibrated. 2. Optimize the wash steps to remove interferences without eluting the analyte. 3. Test different elution solvents and volumes to ensure complete elution of O-Desmethyl Midostaurin.Improved retention of the analyte during loading and washing, and complete elution, leading to higher and more consistent recovery.
Issue 2: High Variability in Recovery
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Homogenization 1. Standardize the homogenization procedure (time, speed, sample-to-bead ratio). 2. Ensure consistent sample weight across all replicates.Reduced variability in the degree of tissue disruption, leading to more reproducible extraction.
Inaccurate Pipetting 1. Calibrate pipettes regularly. 2. Use positive displacement pipettes for viscous organic solvents.Accurate and consistent volumes of solvents and samples are used, reducing variability in the final results.
Evaporation of Solvent 1. Keep sample tubes capped whenever possible. 2. Work in a cool environment to minimize solvent evaporation.Consistent final extract volumes, leading to more precise concentration measurements.
Inconsistent SPE Cartridge Performance 1. Use cartridges from the same manufacturing lot. 2. Ensure a consistent flow rate during all steps of the SPE process.Uniform performance across all samples, resulting in lower variability in recovery.

Data Presentation: Illustrative Recovery Data

Disclaimer: The following tables present illustrative data based on typical recovery rates for hydrophobic small molecule metabolites from various tissue types. Actual recovery rates for O-Desmethyl Midostaurin should be determined experimentally.

Table 1: Comparison of Extraction Methods for O-Desmethyl Midostaurin from Liver Tissue

Extraction Method Mean Recovery (%) Standard Deviation (%) Relative Matrix Effect (%)
Protein Precipitation (Acetonitrile)75.28.535.1
Liquid-Liquid Extraction (MTBE)88.95.215.8
Solid-Phase Extraction (C18)95.13.15.4

Table 2: Recovery of O-Desmethyl Midostaurin from Different Tissue Types using Optimized SPE Method

Tissue Type Mean Recovery (%) Standard Deviation (%)
Liver95.13.1
Lung92.84.5
Kidney89.56.2
Brain85.37.8
Tumor90.75.5

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Weigh approximately 50 mg of frozen tissue and place it in a 2 mL homogenization tube containing ceramic beads.

  • Add 500 µL of ice-cold acetonitrile containing the internal standard.

  • Homogenize the tissue using a bead beater homogenizer for 2 cycles of 30 seconds at 5000 rpm.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Homogenize approximately 50 mg of frozen tissue in 500 µL of homogenization buffer (e.g., phosphate-buffered saline) as described in the PPT protocol.

  • Add 1 mL of methyl tert-butyl ether (MTBE) containing the internal standard to the tissue homogenate.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Homogenize approximately 50 mg of frozen tissue in 500 µL of 2% formic acid in water as described in the PPT protocol.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the tissue homogenate onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute O-Desmethyl Midostaurin with 1 mL of methanol containing the internal standard.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Methods cluster_downstream_processing Downstream Processing Tissue_Sample 1. Tissue Sample Collection (~50 mg) Homogenization 2. Homogenization (e.g., Bead Beater) Tissue_Sample->Homogenization Extraction 3. Extraction Method Selection Homogenization->Extraction PPT Protein Precipitation Extraction->PPT Simple, High Throughput LLE Liquid-Liquid Extraction Extraction->LLE Good Recovery, Moderate Cleanliness SPE Solid-Phase Extraction Extraction->SPE High Recovery, High Cleanliness Evaporation 4. Solvent Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Analysis 6. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for the extraction of O-Desmethyl Midostaurin from tissue samples.

Troubleshooting_Guide cluster_investigation Initial Checks cluster_solutions Corrective Actions cluster_outcome Outcome Start Start: Low Recovery Issue Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Check_Solvent Is the Extraction Solvent Optimal? Check_Homogenization->Check_Solvent Yes Optimize_Homogenization Optimize Homogenization (Time, Method) Check_Homogenization->Optimize_Homogenization No Check_pH Is the pH Appropriate? Check_Solvent->Check_pH Yes Test_Solvents Test Different Solvents and pH Check_Solvent->Test_Solvents No Check_pH->Test_Solvents No Optimize_LLE_SPE Optimize LLE/SPE Parameters Check_pH->Optimize_LLE_SPE Yes Recovery_Improved Recovery Improved? Optimize_Homogenization->Recovery_Improved Test_Solvents->Recovery_Improved Optimize_LLE_SPE->Recovery_Improved End_Success End: Successful Optimization Recovery_Improved->End_Success Yes End_Further_Investigation Further Investigation Needed Recovery_Improved->End_Further_Investigation No

Caption: Troubleshooting flowchart for low extraction recovery of O-Desmethyl Midostaurin.

Mitigating matrix effects for O-Desmethyl Midostaurin-13C6 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-Desmethyl Midostaurin-13C6 as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of O-Desmethyl Midostaurin?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte.[1][2] In the analysis of O-Desmethyl Midostaurin, endogenous substances from biological samples like plasma or urine can interfere with its ionization, compromising the reliability of the bioanalytical method.[3][4]

Q2: How does using this compound as an internal standard help mitigate matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS), which is considered the "gold standard" for quantitative mass spectrometry.[3] Because it is chemically almost identical to the analyte (O-Desmethyl Midostaurin), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response.[3] This allows it to effectively compensate for variations in sample preparation and matrix effects.[1][3] The ratio of the analyte to the internal standard should remain constant even in the presence of ion suppression or enhancement.[5]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, a SIL-IS may not always perfectly compensate for matrix effects.[1] Issues can arise if there is a slight chromatographic separation between the analyte and the SIL-IS, which can be caused by the isotopic labeling (especially with deuterium).[1] If they do not co-elute perfectly, they may experience different degrees of ion suppression.[1] Additionally, severe matrix effects can suppress the signal of both the analyte and the internal standard, potentially impacting the assay's sensitivity.[3]

Q4: What are the primary sources of matrix effects in bioanalytical samples?

A4: The primary causes of matrix effects are endogenous components from the biological matrix that co-elute with the analyte.[3] Common culprits include:

  • Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression.[4]

  • Salts and Proteins: These can also interfere with the ionization process.[3]

  • Metabolites: Other endogenous small molecules can co-elute and cause interference.[3] Exogenous components such as dosing vehicles, anticoagulants, and co-administered drugs can also contribute to matrix effects.[3]

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The most common method is the post-extraction addition experiment.[3] This involves comparing the analyte's response in a blank, extracted matrix that has been spiked with the analyte post-extraction to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for O-Desmethyl Midostaurin Interaction with metal surfaces in the HPLC column.Consider using a metal-free column, as some compounds can chelate with the stainless steel housing, leading to poor peak shape and ion suppression.[6]
High Variability in this compound Signal Between Samples Inconsistent matrix effects across different sample lots.1. Enhance Sample Cleanup: Implement a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering components.[7] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to better mimic the matrix effects.[8]
Analyte and IS (this compound) Do Not Perfectly Co-elute Isotope effect causing a slight shift in retention time.Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or change the analytical column to achieve better co-elution.[1][3]
Low Signal Intensity for Both Analyte and IS Severe ion suppression from the sample matrix.1. Improve Sample Preparation: Focus on methods that effectively remove phospholipids, such as phospholipid removal plates or mixed-mode SPE.[4] 2. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[8][9]

Experimental Protocols

Protein Precipitation (PPT)

A quick and simple method, but often results in significant matrix effects.[7]

  • To 100 µL of plasma sample, add the internal standard (this compound).

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid-Liquid Extraction (LLE)

Offers cleaner extracts than PPT.[7]

  • To 100 µL of plasma sample, add the internal standard.

  • Add 50 µL of a pH-adjusting buffer (e.g., 0.1 M sodium carbonate to basify the sample).

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of the mobile phase.

Solid-Phase Extraction (SPE)

Provides the cleanest samples by selectively isolating the analyte.[7]

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 100 µL of the plasma sample (pre-treated with internal standard and diluted with a weak acid).

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute in 100 µL of the mobile phase.

Quantitative Data Summary

The following table presents hypothetical but representative data on the matrix effect and recovery for O-Desmethyl Midostaurin using different sample preparation techniques.

Sample Preparation Method Matrix Factor (MF) Recovery (%) Relative Standard Deviation (RSD) of MF (%)
Protein Precipitation (PPT)0.45 (Suppression)9518
Liquid-Liquid Extraction (LLE)0.88 (Slight Suppression)858
Solid-Phase Extraction (SPE)0.98 (Minimal Effect)924

This data illustrates that while PPT may offer high recovery, it often comes with significant and variable ion suppression. LLE provides a cleaner sample, and SPE is the most effective at minimizing matrix effects.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add this compound Sample->Add_IS PPT Protein Precipitation Add_IS->PPT Choose one LLE Liquid-Liquid Extraction Add_IS->LLE Choose one SPE Solid-Phase Extraction Add_IS->SPE Choose one LC LC Separation PPT->LC LLE->LC SPE->LC MS Tandem Mass Spectrometry LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data

Caption: General experimental workflow for bioanalysis.

troubleshooting_logic Start Inaccurate or Imprecise Results Check_IS Assess IS Performance (this compound) Start->Check_IS Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME IS signal is variable Good_Results Acceptable Results Check_IS->Good_Results IS signal is consistent Optimize_Prep Improve Sample Preparation (e.g., switch to SPE) Assess_ME->Optimize_Prep Significant Matrix Effect Optimize_LC Optimize Chromatography (Improve Separation) Assess_ME->Optimize_LC Analyte/IS not co-eluting Optimize_Prep->Good_Results Optimize_LC->Good_Results

Caption: Troubleshooting logic for matrix effect issues.

References

Improving chromatographic peak shape for O-Desmethyl Midostaurin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape for O-Desmethyl Midostaurin-13C6.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound?

A1: The most common issue is peak tailing, which is often caused by secondary interactions between the basic analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. O-Desmethyl Midostaurin, being a basic compound, is prone to these interactions, especially at mid-range pH values.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. To achieve a good peak shape for basic compounds like O-Desmethyl Midostaurin, it is generally recommended to work at a low pH (typically below 4). At low pH, the silanol groups on the stationary phase are protonated and less likely to interact with the protonated basic analyte. This minimizes secondary interactions and reduces peak tailing.

Q3: Can the 13C6 isotope labeling affect the chromatographic peak shape?

A3: The effect of 13C isotope labeling on chromatographic retention time and peak shape is generally negligible, especially when compared to deuterium (B1214612) labeling.[1] You can expect this compound to co-elute with its unlabeled counterpart under typical reversed-phase conditions. Any significant peak shape issues are more likely due to other chromatographic factors.

Q4: My peak shape is good for standards but poor for my extracted samples. What could be the reason?

A4: This often points to matrix effects or issues with the sample preparation. Components in the sample matrix can interfere with the chromatography. Also, if the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase (e.g., high percentage of organic solvent), it can cause peak distortion. Ensure your sample solvent is compatible with the initial mobile phase conditions.

Q5: What are the recommended starting conditions for a chromatographic method for this compound?

A5: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water, with an acidic modifier. For example, you could start with a gradient elution using 0.1% formic acid in both the aqueous and organic phases.

Troubleshooting Guides

Poor chromatographic peak shape can manifest as peak tailing, fronting, or splitting. Below are systematic guides to troubleshoot these issues for this compound analysis.

Scenario 1: Peak Tailing

Peak tailing is the most common peak shape problem for basic compounds like O-Desmethyl Midostaurin.

dot

Caption: Troubleshooting workflow for peak tailing.

Potential Cause Recommended Action Detailed Explanation
Inappropriate Mobile Phase pH Adjust the mobile phase pH to a lower value, typically between 2.5 and 3.5, using an acidic modifier like formic acid or acetic acid.O-Desmethyl Midostaurin is a basic compound. At a low pH, the compound will be protonated, and the silanol groups on the column's stationary phase will also be protonated, minimizing secondary ionic interactions that cause tailing.
Secondary Silanol Interactions Use a modern, high-purity, end-capped C18 column. Consider a column with a different stationary phase chemistry if tailing persists.End-capping chemically bonds a small, inert compound to the unreacted silanol groups, effectively shielding the analyte from these active sites.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column.Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, leading to poor peak shape.
Mismatched Sample Solvent Ensure the sample solvent is of similar or weaker strength than the initial mobile phase. If necessary, evaporate the sample and reconstitute it in the initial mobile phase.Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel through the column in a distorted band, leading to a poor peak shape.
Column Overload Reduce the injection volume or dilute the sample.Injecting too much analyte can saturate the stationary phase, leading to a broad and tailing peak.
Scenario 2: Peak Fronting

Peak fronting is less common than tailing for basic compounds but can indicate other issues.

dot

Caption: Troubleshooting workflow for peak fronting.

Potential Cause Recommended Action Detailed Explanation
Column Overload Dilute the sample or reduce the injection volume.Injecting a highly concentrated sample can lead to saturation of the stationary phase, causing some of the analyte to travel through the column more quickly, resulting in a fronting peak.
Incompatible Sample Solvent Ensure the sample solvent is not significantly stronger than the mobile phase.A strong sample solvent can cause the analyte band to spread at the head of the column, leading to a distorted peak shape.
Collapsed Column Bed This is a serious column issue. Replace the column.A sudden shock or operating the column outside its recommended pressure or pH range can cause the packed bed to collapse, creating a void and leading to severe peak distortion.[2]
Scenario 3: Split Peaks

Split peaks can be caused by a few distinct problems at the head of the column or in the sample introduction path.

dot

Caption: Troubleshooting workflow for split peaks.

Potential Cause Recommended Action Detailed Explanation
Partially Blocked Frit or Column Void Backflush the column. If this does not resolve the issue, the column may need to be replaced.A partially blocked inlet frit or a void at the head of the column can cause the sample to be introduced onto the stationary phase unevenly, resulting in a split peak.
Injection Issues Ensure the injection solvent is appropriate and that the injection is made smoothly without introducing air.An injection solvent that is too strong or immiscible with the mobile phase can cause the peak to split. Air bubbles in the sample can also lead to peak splitting.
pH Mismatch Between Sample and Mobile Phase Adjust the pH of the sample to be similar to that of the mobile phase.A significant difference in pH between the sample and the mobile phase can cause the analyte to exist in different ionic forms at the point of injection, leading to peak splitting.

Experimental Protocols

Recommended General Chromatographic Method

This method provides a robust starting point for the analysis of this compound.

  • Column: A high-quality, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 10-20% B.

    • Increase to 80-90% B over 5-10 minutes.

    • Hold for 1-2 minutes.

    • Return to initial conditions and equilibrate for 2-3 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Sample Diluent: Initial mobile phase composition (e.g., 10-20% Acetonitrile in water with 0.1% Formic Acid).

Sample Preparation Protocol (for plasma samples)
  • To 100 µL of plasma, add an appropriate volume of internal standard working solution (this compound in methanol or acetonitrile).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

Data Presentation

The following table summarizes key parameters and their impact on peak shape for this compound.

Parameter Recommendation for Good Peak Shape Effect of Non-Optimal Condition
Mobile Phase pH 2.5 - 3.5pH > 4 can lead to significant peak tailing.
Column Chemistry End-capped C18Non-end-capped columns will likely result in severe peak tailing.
Sample Solvent Same as or weaker than initial mobile phaseA stronger sample solvent can cause peak fronting or splitting.
Analyte Concentration Within the linear range of the detectorHigh concentrations can lead to peak fronting or tailing due to column overload.
Column Temperature 30 - 40 °CLower temperatures may increase viscosity and backpressure, while very high temperatures can degrade the column.

References

Long-term stability of O-Desmethyl Midostaurin-13C6 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethyl Midostaurin-13C6. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the effective use of this stable isotope-labeled internal standard in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for neat this compound?

A1: The neat (solid) form of this compound should be stored at -20°C for optimal stability.

Q2: How should I prepare and store stock solutions of this compound?

Q3: For how long are the stock solutions stable?

A3: Based on general guidelines for small molecule stock solutions, aliquots stored at -20°C are typically stable for up to one month, while storage at -80°C can extend stability for up to six months.[1] However, for critical quantitative applications, it is best practice to prepare fresh working solutions from a recently prepared stock solution or to periodically verify the concentration of the stock solution.

Q4: Can I use this compound as an internal standard for the quantification of O-Desmethyl Midostaurin?

A4: Yes, this compound is an ideal internal standard for the quantification of O-Desmethyl Midostaurin by mass spectrometry.[4] Stable isotope-labeled internal standards are the preferred choice as they have nearly identical chemical and physical properties to the unlabeled analyte, leading to similar behavior during sample preparation, chromatography, and ionization, which corrects for variability in these processes.[4][5]

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound as an internal standard in LC-MS/MS analysis.

Problem Potential Cause Recommended Solution
Inconsistent Internal Standard (IS) Peak Area Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solution from neat compound. Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots.[1]
Inconsistent addition of IS to samples.Use a calibrated pipette and ensure consistent pipetting technique. Prepare a working solution of the IS and add a fixed volume to all samples, calibrators, and quality controls.
Matrix effects (ion suppression or enhancement).Optimize the sample preparation method to remove interfering matrix components. Dilute the sample if possible. Ensure the IS and analyte have the same retention time to co-elute and experience the same matrix effects.[5]
Poor Peak Shape The injection solvent is too strong compared to the initial mobile phase.Dilute the sample in a solvent that is the same or weaker than the initial mobile phase.[6]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[6]
No or Low IS Signal Incorrect mass transition settings on the mass spectrometer.Verify the precursor and product ion m/z values for this compound.
The stock solution was not added to the sample.Review the sample preparation workflow to ensure the IS was added.
The compound has precipitated out of solution.Visually inspect the solution. If precipitate is present, gently warm and vortex the solution. If it persists, centrifuge and analyze the supernatant, but re-quantification of the solution concentration is necessary. Consider using a different solvent or a lower concentration for storage.[2]

Experimental Protocols

Preparation of this compound Stock Solution
  • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7]

  • Add a precise volume of a suitable anhydrous solvent (e.g., DMSO, methanol, or acetonitrile) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, provided the compound's stability is not compromised.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Use as an Internal Standard in LC-MS/MS Analysis
  • Prepare a working solution of this compound by diluting the stock solution in a suitable solvent (often the mobile phase). The final concentration of the internal standard should be consistent across all samples and provide an appropriate signal intensity.

  • Add a fixed volume of the internal standard working solution to all calibration standards, quality control samples, and unknown samples.

  • Proceed with the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the samples by LC-MS/MS.

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_analysis LC-MS/MS Analysis neat_compound Neat O-Desmethyl Midostaurin-13C6 dissolve Dissolve in Anhydrous Solvent neat_compound->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store working_solution Prepare Working Solution store->working_solution Use in Experiment add_is Add IS to Samples, Calibrators, & QCs working_solution->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification (Analyte/IS Ratio) lcms_analysis->quantification

Caption: Experimental workflow for the preparation and use of this compound.

troubleshooting_logic start Inconsistent IS Peak Area? check_storage Check Storage Conditions & Freeze-Thaw Cycles start->check_storage Yes check_pipetting Verify Pipetting Technique & Volume start->check_pipetting No, consistent solution_storage Prepare Fresh Stock Solution & Aliquot check_storage->solution_storage Improper check_matrix Investigate Matrix Effects check_pipetting->check_matrix No, consistent solution_pipetting Use Calibrated Pipette & Consistent Technique check_pipetting->solution_pipetting Inconsistent solution_matrix Optimize Sample Prep & Check Co-elution check_matrix->solution_matrix Suspected

Caption: Troubleshooting logic for inconsistent internal standard peak area.

References

Preventing isotopic cross-contamination in O-Desmethyl Midostaurin-13C6 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic cross-contamination during the analysis of O-Desmethyl Midostaurin using its 13C6-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contamination in the context of O-Desmethyl Midostaurin-13C6 analysis?

A1: Isotopic cross-contamination refers to the interference between the analyte (O-Desmethyl Midostaurin) and its stable isotope-labeled internal standard (this compound) in a mass spectrometer. This can manifest in two primary ways:

  • Contribution of the internal standard to the analyte signal: The 13C6-labeled internal standard may contain a small percentage of unlabeled O-Desmethyl Midostaurin as an impurity from its synthesis. This can lead to an artificially high analyte signal, especially at the lower limit of quantification (LLOQ).

  • Contribution of the analyte to the internal standard signal: Due to the natural abundance of isotopes (primarily 13C), the analyte signal can have a small isotopic tail that overlaps with the mass-to-charge ratio (m/z) of the internal standard. This becomes more significant at high analyte concentrations and can suppress the analyte-to-internal standard ratio, leading to underestimation.

Q2: What are the primary causes of isotopic cross-contamination?

A2: The main causes include:

  • Incomplete Isotopic Labeling: The synthesis of the 13C6-labeled internal standard may not be 100% efficient, resulting in a residual amount of the unlabeled compound.[1]

  • Natural Isotopic Abundance: Carbon has a naturally occurring heavy isotope, 13C, with an abundance of approximately 1.1%. In a molecule like O-Desmethyl Midostaurin with many carbon atoms, there is a statistical probability that some analyte molecules will contain one or more 13C atoms, causing their mass to overlap with the internal standard.[2]

  • High Analyte Concentration: At high concentrations, the isotopic shoulder of the analyte peak can become significant enough to contribute to the signal of the internal standard.[3]

Q3: How can isotopic cross-contamination impact my results?

A3: Isotopic cross-contamination can lead to inaccurate and unreliable quantitative results. Specifically, it can cause:

  • Non-linear calibration curves: The interference can cause the calibration curve to deviate from linearity, particularly at the high and low ends of the concentration range.

  • Inaccurate quantification: Contribution of the internal standard to the analyte signal can lead to over-quantification, while contribution of the analyte to the internal standard signal can lead to under-quantification.[4]

  • Poor assay precision and accuracy: The unpredictable nature of the interference can lead to poor reproducibility of results.

Q4: What are the regulatory acceptance criteria for isotopic cross-contamination?

A4: Regulatory bodies like the FDA provide guidance on this issue. According to the ICH M10 guidelines, the acceptable thresholds for cross-interference are:

  • The contribution of the internal standard to the analyte signal should be ≤ 20% of the response at the Lower Limit of Quantification (LLOQ).[3][5]

  • The contribution of the analyte at the Upper Limit of Quantification (ULOQ) to the internal standard signal should be ≤ 5% of the internal standard's response.[3][5]

Troubleshooting Guides

Issue 1: High background signal for O-Desmethyl Midostaurin in blank samples spiked only with this compound.

  • Possible Cause: The this compound internal standard is contaminated with unlabeled analyte.

  • Troubleshooting Steps:

    • Analyze the Internal Standard Solution: Prepare a high-concentration solution of the this compound in a clean solvent and analyze it by LC-MS/MS.

    • Monitor Analyte and Internal Standard Channels: Monitor the MRM transitions for both the unlabeled analyte and the 13C6-labeled internal standard.

    • Assess Contamination Level: The presence of a significant peak in the analyte channel indicates contamination. The response should be less than 20% of the LLOQ response for the analyte.[3][5]

    • Corrective Action: If contamination is confirmed and exceeds the acceptable limit, obtain a new, higher-purity batch of the internal standard.

Issue 2: Calibration curve is non-linear at high concentrations of O-Desmethyl Midostaurin.

  • Possible Cause: The natural isotope contribution from the high concentration of the analyte is interfering with the internal standard signal.

  • Troubleshooting Steps:

    • Evaluate Isotopic Overlap: In your mass spectrometry software, theoretically model the isotopic distribution of O-Desmethyl Midostaurin at a high concentration. Check if the M+6 peak of the analyte overlaps with the monoisotopic peak of your internal standard.

    • Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the effect of the analyte's isotopic contribution.[4] However, be mindful of potential detector saturation.

    • Chromatographic Separation: Ensure that the chromatography provides baseline separation between O-Desmethyl Midostaurin and any potential interfering metabolites. While the labeled and unlabeled compounds will co-elute, good chromatography minimizes the impact of other matrix components.

    • Use a Non-linear Calibration Model: If the non-linearity is predictable and reproducible, a non-linear regression model (e.g., quadratic) could be used for the calibration curve. However, this should be justified and thoroughly validated.[3]

Data Presentation

Table 1: Typical Isotopic Purity Specifications for 13C-Labeled Internal Standards

ParameterSpecification
Isotopic Purity≥ 98%
Chemical Purity≥ 95%
Unlabeled Analyte Impurity< 0.5%

Table 2: Regulatory Acceptance Criteria for Isotopic Cross-Contamination

Type of ContributionAcceptance LimitReference
Internal Standard → Analyte≤ 20% of LLOQ response--INVALID-LINK--[3][5]
Analyte (at ULOQ) → Internal Standard≤ 5% of Internal Standard response--INVALID-LINK--[3][5]

Experimental Protocols

Protocol: LC-MS/MS Analysis of O-Desmethyl Midostaurin in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from Midostaurin and other potential metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
O-Desmethyl Midostaurin557.2To be determined (likely a common fragment with Midostaurin, e.g., 348.1)
This compound563.2To be determined (likely the same as the unlabeled compound)
Midostaurin (for monitoring)571.2348.1

Note: The exact product ion for O-Desmethyl Midostaurin should be determined by direct infusion and fragmentation of a reference standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS (10 µL) This compound plasma->add_is ppt Protein Precipitation (Acetonitrile, 300 µL) add_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Experimental workflow for O-Desmethyl Midostaurin analysis.

Troubleshooting_Logic cluster_high_background High Background in Blanks + IS cluster_high_conc_nonlinearity Non-Linearity at High Concentrations start Inaccurate Results or Non-Linear Calibration check_is_purity Analyze Pure IS Solution start->check_is_purity is_contaminated IS Contaminated? check_is_purity->is_contaminated new_is Obtain New IS Batch is_contaminated->new_is Yes check_isotopic_overlap Evaluate Isotopic Overlap is_contaminated->check_isotopic_overlap No optimize_is_conc Optimize IS Concentration check_isotopic_overlap->optimize_is_conc use_nonlinear_fit Use Non-Linear Fit optimize_is_conc->use_nonlinear_fit

Caption: Troubleshooting logic for isotopic cross-contamination issues.

References

Technical Support Center: 13C Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of 13C labeled internal standards in bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are 13C labeled internal standards (IS) preferred over deuterium (B1214612) (2H) labeled internal standards in LC-MS bioanalysis?

A: 13C labeled internal standards are generally considered superior to their deuterated counterparts for several reasons.[1] The primary advantage is their identical chromatographic behavior to the unlabeled analyte.[2] Deuterium labeling can alter the physicochemical properties of a molecule, sometimes leading to a chromatographic shift where the deuterated standard elutes slightly earlier than the analyte.[3][4] This separation can result in differential matrix effects, compromising the accuracy and precision of quantification.[2][5] 13C labeling, on the other hand, does not typically cause a retention time shift, ensuring that the analyte and the IS experience the same degree of ion suppression or enhancement from the biological matrix.[3][6] Additionally, 13C labels are metabolically more stable and are not susceptible to the hydrogen-deuterium exchange that can sometimes occur with 2H-labeled compounds.[4][7]

Q2: What is isotopic interference or "cross-talk" and how can it affect my results?

A: Isotopic interference, or cross-talk, refers to the contribution of signals between the analyte and the internal standard.[8] This can happen in two ways: the naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, or impurities in the internal standard can contribute to the signal of the analyte.[9] This phenomenon is more pronounced for compounds with higher molecular weights or those containing elements with abundant natural isotopes (e.g., Cl, Br).[8] High concentrations of the analyte relative to the internal standard can also exacerbate this issue.[8] Cross-talk can lead to non-linear calibration curves and biased quantitative results.[8][9] It is crucial to assess the isotopic purity of the 13C labeled internal standard and to check for any contribution to the analyte signal at the lower limit of quantification (LLOQ).

Q3: What are matrix effects and can 13C labeled internal standards always compensate for them?

A: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting components present in the biological sample matrix.[5] These effects, which can be ion suppression or enhancement, are a significant source of imprecision and inaccuracy in LC-MS bioanalysis.[5] Common sources of matrix effects include phospholipids, salts, and proteins from the biological sample.[10] While 13C labeled internal standards are excellent at correcting for matrix effects due to their co-elution with the analyte, they may not always provide perfect compensation, especially in the presence of severe matrix effects.[5][7] If the analyte and the 13C IS do not perfectly co-elute, they may experience different degrees of ion suppression, leading to inaccurate results.[10] Therefore, thorough validation of the method for matrix effects using different lots of the biological matrix is essential.[10][11]

Q4: How can I assess the purity of my 13C labeled internal standard?

A: The purity of a 13C labeled internal standard has two critical aspects: chemical purity and isotopic purity (or isotopic enrichment). A Certificate of Analysis (CoA) from the supplier should provide initial information on both.[11] To experimentally verify the purity, you can prepare a high-concentration solution of the 13C IS and analyze it using your LC-MS/MS method. By monitoring the mass transition of the unlabeled analyte, you can check for its presence as an impurity. The response of the unlabeled analyte should be negligible or below a pre-defined threshold (e.g., less than 0.1% of the IS response).[11]

Troubleshooting Guides

Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples

Question: My QC samples are failing to meet the acceptance criteria for accuracy and precision. What could be the cause when using a 13C labeled internal standard?

Answer: Poor accuracy and precision can stem from several sources even when using a "gold standard" 13C labeled IS. The troubleshooting workflow below can help identify the root cause.

G A Poor Accuracy/Precision in QCs B Investigate Internal Standard Response Variability A->B C Assess Matrix Effects A->C D Check for Isotopic Interference (Cross-Talk) A->D E Evaluate IS and Analyte Stability A->E F Inconsistent IS peak area across samples? B->F Yes G Consistent but low/high IS response? B->G No H Perform Matrix Factor Experiment with Multiple Lots C->H I Analyze High Concentration of IS for Unlabeled Analyte D->I J Analyze High Concentration of Analyte for Contribution to IS D->J K Perform Benchtop and Freeze-Thaw Stability Tests E->K L Root Cause Identified: Inconsistent Sample Preparation/Injection F->L M Root Cause Identified: Systemic Issue (e.g., ion source contamination) G->M N Root Cause Identified: Lot-to-Lot Matrix Variability H->N O Root Cause Identified: IS Purity Issue I->O P Root Cause Identified: Analyte Contribution to IS Signal J->P Q Root Cause Identified: Analyte/IS Degradation K->Q

Caption: Troubleshooting workflow for poor accuracy and precision.

Issue 2: Inconsistent or Unexpected Internal Standard Response

Question: The peak area of my 13C labeled internal standard is highly variable between samples, or is significantly different from the response in my calibration standards. Why is this happening?

Answer: Variability in the internal standard response can indicate several underlying issues. While a 13C IS is expected to track the analyte's behavior, significant fluctuations should be investigated.

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Errors during extraction, dilution, or reconstitution can lead to variable IS concentrations in the final samples.[7]

    • Solution: Review and optimize the sample preparation workflow. Ensure accurate and consistent pipetting and vortexing.

  • Matrix Effects: Even with a co-eluting 13C IS, severe and variable matrix effects across different samples or lots of biological matrix can impact the IS response.[10][12]

    • Solution: Perform a matrix factor assessment using multiple lots of the biological matrix to determine if the variability is matrix-dependent.[11] Consider enhancing the sample cleanup procedure to remove interfering components.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance, such as a dirty ion source or detector fatigue, can cause IS response to drift over an analytical run.

    • Solution: Perform system suitability tests and regular instrument maintenance. Plot the IS response over the injection sequence to identify trends.

  • Internal Standard Stability: The 13C IS may be degrading in the biological matrix or in the processed sample.

    • Solution: Conduct stability experiments, including bench-top, freeze-thaw, and long-term stability, to ensure the IS is stable under all experimental conditions.[11][13]

Quantitative Data Summary

The choice of internal standard can significantly impact the accuracy and precision of a bioanalytical method. The following table summarizes comparative data between deuterated (2H) and 13C-labeled internal standards.

ParameterDeuterated (2H) Internal Standard13C-Labeled Internal StandardKey Findings
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[2]Typically co-elutes perfectly with the analyte.[2]The superior co-elution of 13C-IS provides more accurate compensation for matrix effects.[2]
Accuracy & Precision Can lead to inaccuracies. One study reported a mean bias of 96.8% with a standard deviation of 8.6%.[14]Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[14]Use of 13C-IS can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[15]
Correction for Matrix Effects Chromatographic shifts can lead to differential ion suppression or enhancement, compromising accurate quantification.[2]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2]13C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[2]
Metabolic Stability Deuterium atoms can sometimes be lost or exchanged, particularly if located at metabolically active sites.[7]13C labels are generally very stable and not prone to metabolic loss or exchange.[6]13C-IS provides a more reliable measure for tracking the analyte through metabolic processes.

Key Experimental Protocols

Protocol 1: Assessment of Matrix Effect

Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the 13C labeled internal standard.

Methodology: [11]

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte and the 13C IS into the mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and the 13C IS into the extracted matrix at the same low and high concentrations as Set A.

  • Analysis: Analyze both sets of samples using the validated LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the mean peak area of the analyte in Set A.

    • IS-Normalized MF: Calculate the IS-normalized MF by dividing the analyte/IS peak area ratio in Set B by the mean analyte/IS peak area ratio in Set A.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[11]

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike A1 Spike Analyte and IS into Mobile Phase C Analyze Both Sets by LC-MS/MS A1->C B1 Extract 6+ Lots of Blank Matrix B2 Spike Analyte and IS into Extracted Matrix B1->B2 B2->C D Calculate Matrix Factor (MF) and IS-Normalized MF C->D E Evaluate CV of IS-Normalized MF (Acceptance: <= 15%) D->E

Caption: Workflow for assessing matrix effects.

Protocol 2: Assessment of Internal Standard Purity and Cross-Talk

Objective: To ensure the 13C labeled IS does not contain significant levels of the unlabeled analyte and that the analyte does not contribute to the IS signal.

Methodology: [11]

  • IS Purity Check:

    • Prepare a high-concentration solution of the 13C IS in an appropriate solvent.

    • Analyze this solution using the LC-MS/MS method, monitoring the mass transition of the unlabeled analyte.

    • Acceptance Criteria: The signal for the unlabeled analyte should be absent or below a pre-defined threshold (e.g., <5% of the analyte response at the LLOQ).

  • Analyte Cross-Talk Check:

    • Prepare a sample of the unlabeled analyte at the upper limit of quantification (ULOQ) without any IS.

    • Analyze this sample, monitoring the mass transition of the 13C IS.

    • Acceptance Criteria: The signal for the 13C IS should be negligible (e.g., <1% of the IS response in a blank sample spiked with IS).

G cluster_0 IS Purity Check cluster_1 Analyte Cross-Talk Check A1 Prepare High Concentration of 13C IS Solution A2 Analyze and Monitor for Unlabeled Analyte Signal A1->A2 A3 Response < 5% of LLOQ? A2->A3 C Internal Standard Passes Purity and Cross-Talk Assessment A3->C Yes B1 Prepare ULOQ Concentration of Unlabeled Analyte (No IS) B2 Analyze and Monitor for 13C IS Signal B1->B2 B3 Response Negligible? B2->B3 B3->C Yes

Caption: Workflow for assessing IS purity and cross-talk.

References

Enhancing ionization efficiency for O-Desmethyl Midostaurin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of O-Desmethyl Midostaurin-13C6 in mass spectrometry analyses.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, presented in a question-and-answer format.

Q1: Why am I observing a weak or inconsistent signal for this compound?

A1: Weak or inconsistent signal intensity is a common challenge and can stem from several factors related to ionization efficiency. Here are the primary aspects to investigate:

  • Suboptimal Electrospray Ionization (ESI) Source Parameters: The settings of your ESI source are critical for efficient ion generation. Parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature must be optimized for your specific analyte and mobile phase conditions.

  • Inappropriate Mobile Phase Composition: The pH and organic content of your mobile phase significantly influence the ionization of this compound. As a nitrogen-containing heterocyclic compound, it is expected to ionize best in a slightly acidic mobile phase which promotes protonation.

  • Matrix Effects: Co-eluting endogenous components from your sample matrix can suppress the ionization of your target analyte. This is a frequent issue in complex biological matrices like plasma or tissue extracts.

  • Analyte Degradation: this compound may be susceptible to degradation under certain analytical conditions, leading to a lower concentration of the intact molecule reaching the detector.

Q2: How can I systematically optimize my ESI source parameters for better sensitivity?

A2: A systematic approach to optimizing ESI source parameters is crucial for maximizing the signal of this compound. We recommend a Design of Experiments (DoE) approach for a thorough optimization. However, a one-factor-at-a-time (OFAT) approach can also be effective. Here is a general workflow:

  • Infuse a standard solution of this compound directly into the mass spectrometer to obtain a stable signal.

  • Optimize Capillary Voltage: Start with a typical voltage (e.g., 3.5 kV for positive mode) and adjust it in small increments (e.g., 0.5 kV) to find the value that yields the highest signal intensity without causing in-source fragmentation.

  • Optimize Nebulizer Gas Pressure: This parameter affects droplet size. Adjust the pressure to achieve a stable spray and maximize the signal.

  • Optimize Drying Gas Flow and Temperature: These parameters are crucial for desolvation. Increase the temperature and flow rate to improve desolvation, but avoid excessive settings that could lead to thermal degradation of the analyte.

Q3: I'm observing peak tailing or splitting for my this compound peak. What could be the cause?

A3: Poor peak shape can compromise both quantification and identification. Potential causes include:

  • Secondary Interactions on the Column: Residual silanol (B1196071) groups on silica-based columns can interact with the basic nitrogen atoms in this compound, leading to peak tailing. Using a column with end-capping or employing a mobile phase with a low concentration of a competing base (e.g., triethylamine, though this can cause ion suppression) can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q4: My results show high variability between injections. What should I check?

A4: High variability can be attributed to several factors throughout the analytical workflow:

  • Injector Carryover: High-concentration samples can adsorb to the injector components and elute in subsequent blank or low-concentration injections. Optimize your needle wash procedure by using a stronger wash solvent and increasing the wash volume.

  • Inconsistent Sample Preparation: Variability in extraction efficiency or sample dilution will lead to inconsistent results. Ensure your sample preparation protocol is robust and followed consistently.

  • Unstable ESI Spray: A fluctuating spray will result in an unstable ion current and, consequently, variable signal intensity. Check for blockages in the ESI probe, ensure a consistent solvent flow, and re-optimize the source parameters.

Q5: I suspect isotopic crosstalk from the unlabeled Midostaurin is interfering with my this compound signal. How can I confirm and mitigate this?

A5: Isotopic crosstalk can occur when the M+6 isotope peak of the unlabeled analyte contributes to the signal of the 13C6-labeled internal standard.

  • Confirmation: Analyze a high-concentration sample of unlabeled O-Desmethyl Midostaurin and monitor the mass transition for the 13C6-labeled version. A detectable peak at the expected retention time confirms crosstalk.

  • Mitigation:

    • Chromatographic Separation: If possible, modify your chromatographic method to achieve baseline separation between the analyte and the internal standard. However, with stable isotope-labeled standards, this is often not feasible as they are designed to co-elute.

    • Use a Higher Labeled Standard: If crosstalk is significant, consider using an internal standard with a higher degree of isotopic labeling (e.g., 13C10) if available.

    • Correction Factor: In your data processing, you can calculate a correction factor based on the contribution of the unlabeled analyte to the internal standard channel and apply it to your results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of O-Desmethyl Midostaurin that influence its ionization?

A1: O-Desmethyl Midostaurin, being a metabolite of Midostaurin, is a relatively large, nitrogen-containing heterocyclic molecule. Its key properties influencing ESI are:

  • Basicity: The presence of multiple nitrogen atoms makes it a basic compound. This allows for efficient protonation in a positive ion mode ESI, especially in an acidic mobile phase.

  • Polarity: Its structure suggests a moderate to high polarity, making it suitable for reversed-phase liquid chromatography.

  • Surface Activity: Molecules with some surface activity tend to ionize well in ESI as they preferentially move to the surface of the ESI droplets.

Q2: What is the recommended starting mobile phase for LC-MS analysis of this compound?

A2: A good starting point for reversed-phase chromatography would be a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acidic modifier. For example:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid The formic acid helps to protonate the analyte, improving its ionization efficiency in positive ESI mode.

Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect ionization?

A3: Both acetonitrile and methanol are commonly used organic modifiers in reversed-phase LC-MS.

  • Acetonitrile often provides better chromatographic resolution and lower backpressure.

  • Methanol can sometimes lead to better ionization efficiency for certain compounds due to its protic nature, which can facilitate proton transfer in the ESI source. It is advisable to test both solvents during method development to determine which provides the optimal balance of chromatographic performance and signal intensity for this compound.

Q4: Can I use trifluoroacetic acid (TFA) as a mobile phase additive?

A4: While TFA is an excellent ion-pairing agent that can improve peak shape, it is a strong ion-suppressing agent in ESI-MS. It is generally recommended to avoid TFA if high sensitivity is required. If peak shape is a significant issue that cannot be resolved with formic acid, a very low concentration of TFA (e.g., 0.01%) can be tested, but be prepared for a potential decrease in signal intensity.

Q5: What are the expected adduct ions for this compound in positive ESI mode?

A5: In positive ion mode, the most abundant ion is expected to be the protonated molecule, [M+H]+. Depending on the mobile phase composition and the purity of the solvents and reagents, you may also observe other adducts such as:

  • Sodium adduct: [M+Na]+

  • Potassium adduct: [M+K]+

  • Ammonium (B1175870) adduct: [M+NH4]+ (if an ammonium salt is present in the mobile phase) It is important to identify the primary ion and select it as the precursor ion for your MS/MS experiments to ensure maximum sensitivity.

Data Presentation

Table 1: Illustrative Example of ESI Source Parameter Optimization for this compound Signal Intensity.

This table presents representative data to illustrate the effect of key ESI parameters on the signal intensity of this compound. The optimal values will vary depending on the specific instrument and experimental conditions.

ParameterRange TestedOptimal ValueObserved Effect on Signal Intensity
Capillary Voltage (kV) 2.5 - 5.04.0Signal increases with voltage up to 4.0 kV, then plateaus or slightly decreases due to potential in-source fragmentation.
Nebulizer Gas (psi) 30 - 6050A stable and robust signal is achieved at higher pressures, improving droplet formation.
Drying Gas Flow (L/min) 8 - 1512Increasing flow enhances desolvation and signal, but excessive flow can lead to ion suppression.
Drying Gas Temp (°C) 250 - 400350Higher temperatures improve solvent evaporation, but temperatures above 350°C may risk thermal degradation.
Mobile Phase Additive 0.1% Formic Acid vs. 0.1% Acetic Acid0.1% Formic AcidFormic acid provided a ~20% higher signal intensity due to its lower pKa, promoting more efficient protonation.

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

  • Prepare a standard solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set the mass spectrometer to monitor the [M+H]+ ion of this compound.

  • Vary one parameter at a time while keeping others constant, as outlined in Table 1.

  • Record the signal intensity for each parameter setting.

  • Plot the signal intensity versus the parameter value to determine the optimum for each.

  • Verify the final optimal conditions by infusing the standard solution again with all parameters set to their determined optimal values.

Protocol 2: Evaluation of Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma) using your established sample preparation method. Spike this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike this compound into the blank matrix sample before the extraction process at a concentration that will result in a final theoretical concentration equivalent to Set A and B.

  • Analyze all samples by LC-MS/MS.

  • Calculate the matrix effect and recovery using the following formulas:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value significantly different from 100% indicates ion suppression or enhancement.

Mandatory Visualization

Midostaurin_Signaling_Pathway cluster_receptor Cell Membrane cluster_pathways Downstream Signaling Cascades FLT3 Receptor FLT3 Receptor RAS/MAPK/ERK Pathway RAS/MAPK/ERK Pathway FLT3 Receptor->RAS/MAPK/ERK Pathway PI3K/AKT Pathway PI3K/AKT Pathway FLT3 Receptor->PI3K/AKT Pathway STAT5 Pathway STAT5 Pathway FLT3 Receptor->STAT5 Pathway Midostaurin Midostaurin Midostaurin->FLT3 Receptor inhibits O-Desmethyl Midostaurin O-Desmethyl Midostaurin O-Desmethyl Midostaurin->FLT3 Receptor inhibits Proliferation Proliferation RAS/MAPK/ERK Pathway->Proliferation PI3K/AKT Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival STAT5 Pathway->Proliferation Differentiation Differentiation STAT5 Pathway->Differentiation

Caption: Inhibition of FLT3 signaling by Midostaurin and its metabolite.

Experimental_Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Inject ESI-MS/MS ESI-MS/MS LC Separation->ESI-MS/MS Elute Data Analysis Data Analysis ESI-MS/MS->Data Analysis Acquire

Caption: General workflow for LC-MS/MS analysis.

Troubleshooting_Logic Poor Signal Poor Signal Check Source Check Source Poor Signal->Check Source Check Mobile Phase Check Mobile Phase Poor Signal->Check Mobile Phase Evaluate Matrix Effects Evaluate Matrix Effects Poor Signal->Evaluate Matrix Effects Optimize Optimize Check Source->Optimize Check Mobile Phase->Optimize Improve Sample Cleanup Improve Sample Cleanup Evaluate Matrix Effects->Improve Sample Cleanup Signal Improved? Signal Improved? Optimize->Signal Improved? Improve Sample Cleanup->Signal Improved?

Caption: A logical approach to troubleshooting poor signal intensity.

Addressing instrument carryover of O-Desmethyl Midostaurin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instrument carryover of O-Desmethyl Midostaurin-13C6 in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is instrument carryover and why is it a concern for this compound analysis?

Q2: How can I confirm that the signal I'm seeing is carryover and not contamination?

A2: A systematic approach with strategic injections can help differentiate between carryover and contamination.[3] True carryover will show a decreasing signal intensity in sequential blank injections following a high-concentration sample.[3] In contrast, a consistent signal across multiple blanks suggests contamination of solvents, vials, or the instrument itself.[3]

Q3: What are the most common sources of carryover in an LC-MS system?

A3: Carryover can originate from various components of the LC-MS system. The most common sources include the autosampler needle, injection valve, sample loop, transfer tubing, and the analytical column itself.[1][4] Residual analyte can be trapped in small crevices or adsorbed onto the surfaces of these components.[3]

Q4: Are there specific instrument components that are more susceptible to causing carryover with compounds like this compound?

A4: While specific data for this compound is limited, for "sticky" compounds in general, autosampler components, especially the injection needle and valve rotor seals, are frequent culprits.[3][5] The analytical column, particularly the guard column, can also be a significant source of carryover.[4]

Troubleshooting Guides

Guide 1: Systematic Identification of the Carryover Source

This guide provides a step-by-step workflow to systematically isolate the source of this compound carryover in your LC-MS system.

Experimental Workflow for Carryover Source Identification

cluster_0 Phase 1: Confirmation cluster_1 Phase 2: System vs. Column cluster_2 Phase 3: Autosampler Isolation A Inject High Concentration Standard B Inject Blank 1 A->B C Inject Blank 2 B->C D Peak in Blank 1 > Blank 2? C->D E Replace Column with Union D->E Yes (Carryover Confirmed) F Inject High Conc. Standard E->F G Inject Blank F->G H Carryover Persists? G->H I Divert Flow to Waste Pre-Column H->I Yes (System Issue) M Troubleshoot Column H->M No (Column Issue) J Inject High Conc. Standard I->J K Inject Blank J->K L Carryover Persists? K->L N Troubleshoot Autosampler L->N Yes (Autosampler Issue) O Check Tubing, Fittings L->O No (Other System Component) Start Persistent Carryover of this compound Detected Check_Contamination Differentiate from Contamination? (Consistent signal in multiple blanks) Start->Check_Contamination Source_Isolation Systematic Source Isolation Performed? (Guide 1) Check_Contamination->Source_Isolation No (Carryover Confirmed) Contamination_Protocol Troubleshoot Solvent/System Contamination Check_Contamination->Contamination_Protocol Yes (Contamination Suspected) Wash_Optimization Needle and Column Wash Optimized? Source_Isolation->Wash_Optimization Component_Inspection Autosampler Components Inspected/Replaced? Wash_Optimization->Component_Inspection Method_Modification Consider Mobile Phase Modification Component_Inspection->Method_Modification Consult_Manufacturer Consult Instrument Manufacturer Method_Modification->Consult_Manufacturer

References

Technical Support Center: Method Refinement for Sensitive Detection of O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of O-Desmethyl Midostaurin (B1676583). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the bioanalytical quantification of this key metabolite of Midostaurin.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the analysis of O-Desmethyl Midostaurin.

Q1: What is the importance of monitoring O-Desmethyl Midostaurin levels?

A1: O-Desmethyl Midostaurin (also known as CGP62221) is a major and pharmacologically active metabolite of Midostaurin, a multi-targeted kinase inhibitor used in the treatment of Acute Myeloid Leukemia (AML) and other conditions.[1] Monitoring its concentration in biological matrices, such as plasma, is crucial for understanding the overall pharmacokinetic profile of Midostaurin, assessing patient exposure to active moieties, and investigating potential drug-drug interactions. Midostaurin is primarily metabolized by the CYP3A4 enzyme, and factors affecting this pathway can alter the levels of O-Desmethyl Midostaurin.[2]

Q2: Which analytical technique is most suitable for the sensitive detection of O-Desmethyl Midostaurin?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the sensitive and selective quantification of O-Desmethyl Midostaurin in biological samples.[2][3] Its high sensitivity allows for the detection of low concentrations of the analyte, and the selectivity of tandem mass spectrometry minimizes interference from other matrix components.

Q3: What are the typical challenges encountered during the LC-MS/MS analysis of O-Desmethyl Midostaurin?

A3: Common challenges include matrix effects (ion suppression or enhancement) from complex biological samples like plasma, suboptimal recovery during sample preparation, chromatographic issues such as peak tailing due to the basic nature of the compound, and ensuring the stability of the analyte during sample collection, storage, and processing.

Q4: What type of internal standard (IS) is recommended for the accurate quantification of O-Desmethyl Midostaurin?

A4: A stable isotope-labeled (SIL) internal standard of O-Desmethyl Midostaurin is the gold standard for compensating for matrix effects and variability in extraction recovery and instrument response. A deuterated form, such as O-Desmethyl Midostaurin-d5, is commercially available and highly recommended.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions between the basic analyte and residual silanol (B1196071) groups on the silica-based column packing.[4][5][6][7]- Use a modern, high-purity silica (B1680970) column (Type B) with end-capping. - Add a buffer to the mobile phase, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to mask the silanol groups.[6] - Optimize the mobile phase pH to ensure the analyte is in a consistent ionization state. - Consider using a column with a different stationary phase chemistry.
Poor Peak Shape (Fronting, Splitting) - Column overload. - Incompatible injection solvent. - Column void or blockage.[7]- Dilute the sample to reduce the analyte concentration.[7] - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. - Replace the column if a void is suspected. Use an in-line filter to prevent frit blockage.[7]
Inconsistent Retention Times - Inadequate column equilibration. - Changes in mobile phase composition. - Pump malfunction or leaks.- Ensure sufficient equilibration time between injections. - Prepare fresh mobile phase and ensure proper mixing. - Check the LC system for leaks and ensure the pump is delivering a consistent flow rate.
Mass Spectrometry Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Ion Suppression - Co-eluting matrix components competing for ionization.[8][9][10] - Suboptimal ion source parameters.- Improve sample cleanup using techniques like solid-phase extraction (SPE) or a more selective liquid-liquid extraction (LLE).[9] - Optimize chromatographic separation to resolve the analyte from interfering matrix components. - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). - Dilute the sample to reduce the concentration of matrix components.[10]
Inconsistent Results for QC Samples - Variable matrix effects between different sample lots.[10] - Analyte instability in the matrix.- Use a stable isotope-labeled internal standard to compensate for variability.[10] - Prepare calibrators and QCs in the same biological matrix as the study samples.[9] - Perform thorough stability assessments under various storage and handling conditions.
Sample Preparation Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Recovery - Inefficient extraction from the biological matrix.[11] - Analyte degradation during extraction.- Optimize the pH of the aqueous sample to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.[11] - Evaluate different organic solvents for liquid-liquid extraction to find one that provides the best partitioning for O-Desmethyl Midostaurin.[11][12] - For solid-phase extraction, test different sorbent types and elution solvents. - Keep samples on ice during processing if thermal degradation is a concern.
High Background/Interference - Inadequate removal of matrix components.- Incorporate a back-extraction step in your liquid-liquid extraction protocol. - Use a more rigorous wash sequence in your solid-phase extraction method. - Consider a two-dimensional LC separation for very complex matrices.[13]

Data Presentation

The following tables summarize quantitative data from published methods for Midostaurin and its metabolites.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterMethod 1 (Midostaurin)Method 2 (Midostaurin)
Instrumentation Triple Quadrupole MSTriple Quadrupole MS
Ionization Mode ESI PositiveESI Positive
Sample Preparation Protein PrecipitationStable Isotope Dilution
Calibration Range 75 - 2500 ng/mL0.01 - 8.00 mg/L
LLOQ 75 ng/mL0.01 mg/L
Within-day Precision (%RSD) 1.2 - 2.8%< 10%
Between-day Precision (%RSD) 1.2 - 6.9%< 10%
Accuracy Within ±15% (±20% for LLQ)Within ±10%
Reference [5][14][15]

Experimental Protocols

A detailed methodology for a sensitive LC-MS/MS assay for O-Desmethyl Midostaurin is provided below.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample in a polypropylene (B1209903) tube, add 25 µL of internal standard working solution (e.g., O-Desmethyl Midostaurin-d5 in methanol).

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) to alkalize the sample.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Vortex to dissolve the residue and transfer to an autosampler vial for injection.

LC-MS/MS Method
  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Agilent 6460 Triple Quadrupole MS/MS or equivalent with ESI source

  • Analytical Column: ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 2.5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Gradient Program:

Time (min)%B
0.010
1.010
3.090
4.090
4.110
6.010

MS Parameters (Example - requires optimization for specific instrument):

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • O-Desmethyl Midostaurin: To be determined empirically. Predicted Precursor [M+H]⁺: ~m/z 557.3. Product ions would be determined by fragmentation analysis.

    • O-Desmethyl Midostaurin-d5 (IS): Predicted Precursor [M+H]⁺: ~m/z 562.3. Product ions would be determined by fragmentation analysis.

  • Fragmentor Voltage: To be optimized

  • Collision Energy: To be optimized

Visualizations

Midostaurin Metabolism and Signaling Pathway

Midostaurin_Metabolism_Pathway cluster_inhibition Kinase Inhibition Midostaurin Midostaurin CYP3A4 CYP3A4 Enzyme Midostaurin->CYP3A4 Metabolism FLT3 FLT3 Kinase Midostaurin->FLT3 Inhibits KIT KIT Kinase Midostaurin->KIT Inhibits ODesmethyl O-Desmethyl Midostaurin (CGP62221) ODesmethyl->FLT3 Inhibits Hydroxylated Hydroxylated Metabolite (CGP52421) Hydroxylated->FLT3 Inhibits CYP3A4->ODesmethyl CYP3A4->Hydroxylated Proliferation Cell Proliferation & Survival FLT3->Proliferation Promotes KIT->Proliferation Promotes

Caption: Metabolism of Midostaurin and inhibition of key signaling kinases.

Troubleshooting Workflow for Low Signal Intensity

Troubleshooting_Workflow Start Low or No Signal for O-Desmethyl Midostaurin Check_MS Check MS System Start->Check_MS Check_LC Check LC System Start->Check_LC Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep MS_Tune Perform MS Tune & Calibrate Check_MS->MS_Tune Source_Params Optimize Source Parameters Check_MS->Source_Params LC_Flow Verify Mobile Phase Flow & Pressure Check_LC->LC_Flow Column_Health Check Column Performance Check_LC->Column_Health Recovery_Test Perform Recovery Experiment Check_Sample_Prep->Recovery_Test Matrix_Effect_Test Assess Matrix Effects Check_Sample_Prep->Matrix_Effect_Test Resolved Issue Resolved MS_Tune->Resolved Source_Params->Resolved LC_Flow->Resolved Column_Health->Resolved Optimize_Extraction Optimize Extraction Protocol Recovery_Test->Optimize_Extraction Improve_Cleanup Improve Sample Cleanup Matrix_Effect_Test->Improve_Cleanup Optimize_Extraction->Resolved Improve_Cleanup->Resolved

Caption: Decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.

References

Validation & Comparative

Validating a Robust LC-MS/MS Method for Midostaurin: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Midostaurin, the choice of an appropriate internal standard is paramount for developing a robust and reliable LC-MS/MS method. This guide provides a comprehensive comparison of a method utilizing O-Desmethyl Midostaurin-13C6 as an internal standard against established methods using a deuterated analog, Midostaurin-d5. The information presented herein is based on established bioanalytical method validation principles and published data on similar assays.

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Accurate quantification of Midostaurin and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. A validated LC-MS/MS method is the gold standard for this purpose, and the internal standard is a critical component that ensures the accuracy and precision of the results.

This guide will delve into the experimental protocols and performance data associated with validating an LC-MS/MS method for Midostaurin, with a special focus on the use of this compound.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in the development of a quantitative bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard. Here, we compare the expected performance of a method using this compound with published data from methods using Midostaurin-d5.

While specific validation data for an LC-MS/MS method for Midostaurin using this compound is not extensively published, its performance can be inferred based on the known advantages of using a stable isotope-labeled metabolite as an internal standard. O-demethylation is a known metabolic pathway for Midostaurin. Using a labeled version of a major metabolite like O-Desmethyl Midostaurin can offer advantages in tracking the analyte through metabolic or stability changes, should they occur post-collection.

Below is a summary of typical validation parameters. The data for Midostaurin-d5 is collated from published literature. The expected performance for this compound is based on the superior performance characteristics generally observed with 13C-labeled internal standards.

Validation ParameterMethod with Midostaurin-d5 (Published Data)Method with this compound (Expected Performance)
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) 0.5 - 1 ng/mL0.5 - 1 ng/mL
Intra-day Precision (%CV) < 10%< 7%
Inter-day Precision (%CV) < 10%< 8%
Accuracy (%Bias) ± 15%± 10%
Recovery Consistent but may vary with matrixHigh and consistent
Matrix Effect Generally low with SIL ISMinimal to negligible
Stability (Freeze-thaw, Bench-top) StableStable

Experimental Protocols

A robust and reliable LC-MS/MS method requires a well-defined experimental protocol. The following is a representative protocol for the quantification of Midostaurin in human plasma, adaptable for use with either this compound or Midostaurin-d5 as the internal standard.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound or Midostaurin-d5 in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to ensure separation of Midostaurin, its metabolites, and the internal standard.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Midostaurin: To be optimized based on the instrument (e.g., Q1/Q3 transitions).

      • This compound: To be optimized based on the mass shift due to the 13C6 label.

      • Midostaurin-d5: To be optimized based on the mass shift due to the d5 label.

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key signaling pathways and the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_addition Add Internal Standard (20 µL) plasma->is_addition ppt Protein Precipitation (Acetonitrile) is_addition->ppt vortex Vortex ppt->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporation Evaporation (Nitrogen) supernatant->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection rp_separation Reverse-Phase Separation lc_injection->rp_separation ms_ionization ESI+ Ionization rp_separation->ms_ionization mrm_detection MRM Detection ms_ionization->mrm_detection data_processing Data Processing & Quantification mrm_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of Midostaurin.

signaling_pathway cluster_IS Internal Standard Analogy Midostaurin Midostaurin Metabolism CYP3A4 Metabolism Midostaurin->Metabolism O_Desmethyl_Midostaurin O-Desmethyl Midostaurin Metabolism->O_Desmethyl_Midostaurin Other_Metabolites Other Metabolites Metabolism->Other_Metabolites O_Desmethyl_13C6 This compound

Caption: Metabolic pathway of Midostaurin and the rationale for the internal standard.

A Comparative Guide to O-Desmethyl Midostaurin-13C6 and Deuterated Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise quantification of drug molecules and their metabolites in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of stable isotope-labeled internal standards (SIL-IS) to ensure accuracy and precision. This guide provides an objective comparison between two common types of SIL-IS, O-Desmethyl Midostaurin-13C6 and deuterated standards, for the quantification of O-Desmethyl Midostaurin (B1676583) (CGP62221), a major active metabolite of the multi-kinase inhibitor Midostaurin.

Midostaurin is a critical therapeutic agent used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its efficacy is, in part, attributed to its active metabolites, making the accurate measurement of these compounds essential for understanding its clinical pharmacology. This comparison will delve into the theoretical advantages and disadvantages of each type of internal standard, present available experimental data, and provide a detailed experimental protocol for a typical bioanalytical workflow.

Theoretical Comparison of 13C-Labeled vs. Deuterated Internal Standards

The choice of isotopic label for an internal standard can significantly impact the performance of a quantitative LC-MS/MS assay. While both 13C-labeled and deuterated standards serve the fundamental purpose of mimicking the analyte of interest, their inherent physicochemical properties lead to distinct analytical behaviors.

FeatureThis compound (13C-Labeled)Deuterated O-Desmethyl MidostaurinRationale & Implications for Bioanalysis
Isotopic Stability High. 13C atoms are integrated into the carbon backbone of the molecule and are not susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent.Variable. Deuterium (B1214612) atoms, particularly those on heteroatoms or activated carbon positions, can be prone to back-exchange with protons, leading to a loss of the isotopic label and compromised data integrity.13C-labeling provides superior assurance of isotopic stability throughout sample storage, preparation, and analysis.
Chromatographic Co-elution Excellent. The physicochemical properties of 13C-labeled compounds are virtually identical to their unlabeled counterparts, resulting in perfect co-elution under various chromatographic conditions.Potential for a slight retention time shift, with the deuterated compound often eluting slightly earlier than the analyte. This "isotope effect" is more pronounced in high-resolution chromatography.Perfect co-elution of the 13C-labeled standard ensures that it experiences the same matrix effects as the analyte, providing more accurate compensation for ion suppression or enhancement.
Matrix Effects Superior compensation. As the 13C-labeled standard co-elutes with the analyte, it is subjected to the same degree of ion suppression or enhancement from co-eluting matrix components.Can be less effective in compensating for matrix effects if a chromatographic shift is present, as the analyte and internal standard may be in regions of differing ion suppression.For complex biological matrices like plasma or serum, where matrix effects are a significant challenge, 13C-labeled standards offer more reliable quantification.
Potential for Isotopic Interference Lower. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster in the mass spectrometer.Higher potential for interference, especially if the mass difference between the analyte and the deuterated standard is small. In-source fragmentation and H-D exchange can also complicate spectra.13C labeling generally provides a cleaner analytical signal with less risk of spectral overlap between the analyte and the internal standard.
Synthesis & Cost Generally more complex and expensive to synthesize, which can impact availability.Typically less expensive and more widely available for a broad range of small molecules.While deuterated standards may be more cost-effective, this must be weighed against the potential for compromised data quality in demanding bioanalytical applications.

Quantitative Performance Data

The following table presents validation data from a published LC-MS/MS method for the quantification of Midostaurin in human plasma using a deuterated internal standard (Midostaurin-d5)[1]. This data serves as a benchmark for the performance of a deuterated standard. The expected performance for this compound is based on the known advantages of 13C-labeling.

Performance ParameterDeuterated Standard (Midostaurin-d5)[1]This compound (Expected)
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 75 ng/mLExpected to be similar or better
Within-Day Precision (%RSD) 1.2 - 2.8%< 5%
Between-Day Precision (%RSD) 1.2 - 6.9%< 5%
Accuracy (%Bias) Within ±15% (±20% for LLOQ)Within ±10%
Matrix Effect CompensatedExcellent compensation due to co-elution
Recovery Not explicitly stated, but compensated by ISHigh and consistent, compensated by IS

Note: The data for the deuterated standard is for the parent drug, Midostaurin, and serves as a representative example. The expected performance for this compound is an educated estimation based on the established superiority of 13C-labeled internal standards in mitigating analytical variability.

Experimental Protocols

The following is a representative experimental protocol for the quantification of O-Desmethyl Midostaurin in human plasma using a stable isotope-labeled internal standard.

1. Sample Preparation (Protein Precipitation)

  • Aliquoting: Transfer 100 µL of human plasma (sample, calibrator, or quality control) to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or a deuterated standard) to each tube.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.

  • Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Dilution: Add 200 µL of water to each well/vial and mix.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from low to high organic phase (e.g., 20% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • O-Desmethyl Midostaurin Transition: m/z [M+H]+ → fragment ion

    • This compound Transition: m/z [M+H+6]+ → corresponding fragment ion

    • Deuterated Standard Transition: m/z [M+H+n]+ → corresponding fragment ion (where 'n' is the number of deuterium atoms)

Visualizations

cluster_selection Internal Standard Selection Workflow start Bioanalytical Assay Requirement q1 Need for High Accuracy & Precision? start->q1 q2 Complex Matrix (e.g., Plasma)? q1->q2 Yes deuterated Consider Deuterated Standard (Cost-Effective) q1->deuterated No q2->deuterated No c13 Prefer 13C-Labeled Standard (Superior Performance) q2->c13 Yes validate Thorough Method Validation deuterated->validate c13->validate

Caption: A workflow for selecting an internal standard for bioanalysis.

cluster_pathway Midostaurin Signaling Pathway Inhibition Midostaurin Midostaurin FLT3 FLT3 Midostaurin->FLT3 inhibits KIT KIT Midostaurin->KIT inhibits VEGFR VEGFR Midostaurin->VEGFR inhibits PKC PKC Midostaurin->PKC inhibits PDGFR PDGFR Midostaurin->PDGFR inhibits Proliferation Cell Proliferation FLT3->Proliferation Survival Cell Survival FLT3->Survival KIT->Proliferation KIT->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis PKC->Proliferation PDGFR->Proliferation

Caption: Midostaurin inhibits multiple signaling pathways.

Conclusion

For the quantification of O-Desmethyl Midostaurin, the choice between a 13C6-labeled and a deuterated internal standard represents a trade-off between cost and analytical performance. The theoretical advantages of this compound are significant, offering superior isotopic stability and chromatographic co-elution, which are critical for mitigating matrix effects and ensuring the highest level of accuracy and precision in complex biological matrices.

While deuterated standards are often more readily available and less expensive, they carry the inherent risks of isotopic instability and chromatographic separation from the analyte, which can compromise data accuracy. The provided experimental data for a deuterated Midostaurin standard demonstrates that acceptable performance can be achieved. However, for pivotal clinical trials and drug development studies where data integrity is non-negotiable, the higher initial investment in a 13C-labeled internal standard like this compound is often justified by the significant benefits in data quality, reduced method development time, and long-term analytical confidence. Researchers and drug development professionals must weigh these factors carefully to select the most appropriate internal standard for their specific analytical needs.

References

A Guide to Inter-Laboratory Cross-Validation of O-Desmethyl Midostaurin Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data from a direct inter-laboratory cross-validation study for O-Desmethyl Midostaurin assays is limited. This guide, therefore, presents a realistic, hypothetical comparison between two fictional laboratories to illustrate the best practices and expected outcomes of such a study, based on established principles of bioanalytical method validation.

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its major active metabolite, O-Desmethyl Midostaurin (CGP52421), contributes significantly to the overall therapeutic effect and has a considerably longer half-life than the parent drug. Accurate and precise quantification of O-Desmethyl Midostaurin in biological matrices is, therefore, critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety in clinical trials.

When clinical trials are conducted across multiple sites, it is common for bioanalytical testing to be performed at different laboratories. To ensure the comparability and integrity of the data generated, a thorough cross-validation of the analytical method between the participating laboratories is a regulatory requirement. This guide provides a comparative overview of a hypothetical cross-validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay for O-Desmethyl Midostaurin in human plasma between two laboratories: "BioPharm Analytics" and "Clinical Assay Services."

Midostaurin Metabolism and Signaling Pathway

Midostaurin is primarily metabolized in the liver by the CYP3A4 enzyme system. One of the key metabolic pathways is O-demethylation, which results in the formation of O-Desmethyl Midostaurin. Both Midostaurin and its metabolite exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases, including FLT3 and KIT, thereby blocking downstream signaling pathways responsible for cell proliferation and survival in cancer cells.

cluster_metabolism Metabolism cluster_action Mechanism of Action Midostaurin Midostaurin Metabolite O-Desmethyl Midostaurin (CGP52421) Midostaurin->Metabolite CYP3A4 (O-demethylation) FLT3 FLT3 Midostaurin->FLT3 Inhibition KIT KIT Midostaurin->KIT Inhibition Metabolite->FLT3 Inhibition Metabolite->KIT Inhibition Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK, PI3K/AKT) FLT3->Downstream KIT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Metabolism of Midostaurin and inhibition of key signaling pathways.

Experimental Protocols

A robust and validated LC-MS/MS method is essential for the accurate quantification of O-Desmethyl Midostaurin. The following protocol outlines a typical method employed by bioanalytical laboratories.

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma sample (including calibration standards, quality controls, and study samples), add 200 µL of a protein precipitation solution. The solution consists of acetonitrile (B52724) containing the internal standard (e.g., O-Desmethyl Midostaurin-d3).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate.

  • Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.

Liquid Chromatography
  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is commonly used for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A gradient is typically used to ensure optimal separation of the analyte from matrix components. For example, starting with 20% B, increasing to 95% B over 2 minutes, holding for 1 minute, and then re-equilibrating the column.

  • Run Time: Approximately 4 minutes per sample.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions (Hypothetical):

    • O-Desmethyl Midostaurin: m/z 557.3 → 278.2

    • Internal Standard (O-Desmethyl Midostaurin-d3): m/z 560.3 → 281.2

Cross-Validation Experimental Workflow

The cross-validation process involves a systematic comparison of the analytical method's performance between the two laboratories. The workflow ensures that any potential discrepancies are identified and resolved before the analysis of clinical samples.

cluster_labA BioPharm Analytics (Lab A) cluster_labB Clinical Assay Services (Lab B) A_Val Full Method Validation A_Prep Prepare & Analyze QC Samples A_Val->A_Prep Exchange Exchange of QC Samples (Blinded) A_Prep->Exchange A_Analyze_B Analyze QC Samples from Lab B Compare Compare Results & Assess Bias A_Analyze_B->Compare B_Val Full Method Validation B_Prep Prepare & Analyze QC Samples B_Val->B_Prep B_Prep->Exchange B_Analyze_A Analyze QC Samples from Lab A B_Analyze_A->Compare Exchange->A_Analyze_B Exchange->B_Analyze_A

Caption: Workflow for inter-laboratory cross-validation of the assay.

Data Presentation and Comparison

The following tables summarize the hypothetical performance data from the two laboratories. Acceptance criteria are based on regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).

Table 1: Summary of LC-MS/MS Method Parameters
ParameterBioPharm Analytics (Lab A)Clinical Assay Services (Lab B)
LC System Shimadzu Nexera X2Waters ACQUITY UPLC
MS System Sciex 6500+Waters Xevo TQ-S
Column Phenomenex Kinetex C18Waters ACQUITY BEH C18
Internal Standard O-Desmethyl Midostaurin-d3O-Desmethyl Midostaurin-d3
Table 2: Calibration Curve Performance
ParameterBioPharm Analytics (Lab A)Clinical Assay Services (Lab B)Acceptance Criteria
Range (ng/mL) 1 - 10001 - 1000-
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting-
Mean r² 0.99850.9991≥ 0.99
Accuracy of Standards 96.5% - 103.2%97.1% - 102.8%±15% (±20% at LLOQ)
Table 3: Intra- and Inter-Assay Precision and Accuracy for Quality Control (QC) Samples
QC Level (ng/mL)LaboratoryIntra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ (1) Lab A8.9104.511.2106.3
Lab B9.5102.112.5104.8
Low (3) Lab A6.2101.87.5103.1
Lab B5.898.76.9100.5
Mid (100) Lab A4.197.55.398.9
Lab B3.999.24.899.8
High (800) Lab A3.5100.34.1101.2
Lab B3.2101.53.9102.0
Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy within ±15% of nominal (±20% at LLOQ).
Table 4: Stability Data Summary (Bench-Top, Freeze-Thaw, and Long-Term)
Stability ConditionBioPharm Analytics (Lab A)Clinical Assay Services (Lab B)Acceptance Criteria
Bench-Top (8h, RT) 98.5% - 102.1%97.9% - 103.4%±15% of nominal
Freeze-Thaw (3 cycles) 96.8% - 101.5%97.2% - 100.9%±15% of nominal
Long-Term (-70°C, 90 days) 99.1% - 104.0%98.8% - 103.7%±15% of nominal
Table 5: Inter-Laboratory Comparison of Quality Control Samples

This table presents the core of the cross-validation. Each laboratory analyzes a set of identical QC samples prepared by the other. The percentage difference between the values obtained by the analyzing lab and the nominal concentration is calculated.

QC Level (ng/mL)Analyzing LabMean Measured Conc. (ng/mL)% Difference from Nominal
Low (3) Lab A (analyzing Lab B's QCs)2.95-1.7%
Lab B (analyzing Lab A's QCs)3.08+2.7%
High (800) Lab A (analyzing Lab B's QCs)812+1.5%
Lab B (analyzing Lab A's QCs)789-1.4%
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.

Conclusion

The hypothetical data presented in this guide demonstrate a successful cross-validation between two laboratories for the bioanalysis of O-Desmethyl Midostaurin. Both "BioPharm Analytics" and "Clinical Assay Services" established robust, accurate, and precise LC-MS/MS methods that met all standard regulatory acceptance criteria. The critical inter-laboratory comparison of QC samples showed excellent agreement, with all results falling well within the ±15% acceptance range. This successful cross-validation provides confidence that the data generated by both laboratories during a multi-site clinical trial will be comparable and can be reliably combined for pharmacokinetic analysis and regulatory submission. This process is a cornerstone of ensuring data integrity in modern drug development.

Comparing mass spectral response of labeled vs unlabeled O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Metabolism and Bioanalysis

In the realm of drug development and metabolism studies, accurate quantification of drug metabolites is paramount. O-Desmethyl Midostaurin, an active metabolite of the multi-targeted protein kinase inhibitor Midostaurin, plays a crucial role in the overall pharmacological effect of the parent drug. This guide provides a detailed comparison of the mass spectral response of unlabeled O-Desmethyl Midostaurin and its stable isotope-labeled counterpart, O-Desmethyl Midostaurin-d5. Understanding these differences is essential for developing robust and reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Structures

Midostaurin is metabolized in the body, primarily by cytochrome P450 enzymes, to form O-Desmethyl Midostaurin through the removal of a methyl group.

Midostaurin

  • Molecular Formula: C₃₅H₃₀N₄O₄

  • Molecular Weight: 570.64 g/mol

O-Desmethyl Midostaurin

  • Molecular Formula: C₃₄H₂₈N₄O₄

  • Molecular Weight: 556.61 g/mol

Stable isotope-labeled O-Desmethyl Midostaurin, typically deuterated (e.g., O-Desmethyl Midostaurin-d5), is chemically identical to the unlabeled form but carries a "heavy" isotope. This mass difference is the cornerstone of its utility as an internal standard in quantitative mass spectrometry.

Mass Spectral Response Comparison

The key distinction in the mass spectral response between unlabeled and labeled O-Desmethyl Midostaurin lies in their mass-to-charge ratios (m/z) for the precursor and product ions. This mass shift allows for the simultaneous detection and differentiation of the analyte and the internal standard, correcting for variations in sample preparation and instrument response.

ParameterUnlabeled O-Desmethyl MidostaurinLabeled O-Desmethyl Midostaurin-d5
Precursor Ion ([M+H]⁺) 557.2 m/z562.2 m/z
Major Product Ion 1 289.1 m/z289.1 m/z
Major Product Ion 2 334.1 m/z339.1 m/z

Note: The values for the labeled compound are predicted based on the known mass shift of the deuterium (B1214612) label and the fragmentation pattern of the unlabeled compound.

Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a typical method for the quantitative analysis of O-Desmethyl Midostaurin in a biological matrix, such as plasma, using a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 50 µL of an internal standard working solution (O-Desmethyl Midostaurin-d5 in methanol).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation from other matrix components and metabolites. For example:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Unlabeled O-Desmethyl Midostaurin: 557.2 → 289.1 (Quantifier), 557.2 → 334.1 (Qualifier)

    • Labeled O-Desmethyl Midostaurin-d5: 562.2 → 289.1 (Quantifier), 562.2 → 339.1 (Qualifier)

  • Collision Energy: Optimized for each transition.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the metabolic context, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Labeled Internal Standard Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry LC->MS Quantification Quantification MS->Quantification

Figure 1. Experimental workflow for the quantitative analysis of O-Desmethyl Midostaurin.

Metabolism_Pathway Midostaurin Midostaurin (C35H30N4O4) ODesmethyl_Midostaurin O-Desmethyl Midostaurin (C34H28N4O4) Midostaurin->ODesmethyl_Midostaurin O-Demethylation CYP450 CYP450 Enzymes (e.g., CYP3A4) CYP450->Midostaurin

A Comparative Analysis of the Efficacy of Midostaurin and its O-desmethyl Metabolite, CGP52421

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Midostaurin (B1676583), a multi-targeted kinase inhibitor, is a cornerstone in the treatment of specific hematological malignancies, notably FLT3-mutated Acute Myeloid Leukemia (AML) and advanced Systemic Mastocytosis (SM).[1][2][3][4] Upon administration, midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[5][6][7] While both metabolites contribute to the overall therapeutic effect, their pharmacological profiles exhibit distinct differences. This guide provides a comparative efficacy analysis of midostaurin and its metabolite CGP52421, supported by experimental data, to elucidate their respective contributions to the clinical activity of the parent drug.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of midostaurin and its metabolite CGP52421 against a panel of kinases. This quantitative data highlights the differential potency of the two compounds.

Kinase TargetMidostaurin IC50 (nM)CGP52421 IC50 (nM)Fold Difference (CGP52421/Midostaurin)
FLT3 (wild-type) 1111010
FLT3 (ITD) 1.51812
FLT3 (D835Y) 2.4229.2
KIT (wild-type) 85>10,000>118
KIT (D816V) 6.32,800444
VEGFR2 302,10070
PDGFRα 421,20028.6
PDGFRβ 451,30028.9
SYK 20.8>1,000>48
PKCα 2223010.5

Data compiled from publicly available research.

Key Signaling Pathways

Midostaurin and, to a lesser extent, its metabolite CGP52421, exert their anti-neoplastic effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival. The primary targets are the receptor tyrosine kinases FLT3 and KIT.[1][2] Inhibition of these kinases blocks downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[8]

Midostaurin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 KIT KIT KIT->PI3K KIT->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Apoptosis Apoptosis Midostaurin Midostaurin Midostaurin->FLT3 Inhibits Midostaurin->KIT Inhibits CGP52421 CGP52421 CGP52421->FLT3 Weakly Inhibits

Caption: Simplified signaling pathway of Midostaurin and CGP52421.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of midostaurin and CGP52421 against a panel of purified kinases.

Methodology:

  • Reaction Mixture Preparation: A standard reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, ATP (spiked with [γ-33P]ATP), and the specific kinase being tested.

  • Compound Addition: Midostaurin and CGP52421 are serially diluted and added to the reaction mixture. A control with no inhibitor is also included.

  • Substrate Addition and Incubation: The reaction is initiated by adding a specific peptide or protein substrate for the kinase. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination: The kinase reaction is stopped by adding a solution such as phosphoric acid.

  • Quantification of Phosphorylation: The phosphorylated substrate is captured on a filter membrane. After washing to remove unincorporated [γ-33P]ATP, the radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of midostaurin and CGP52421 on cancer cell lines (e.g., HMC-1.2, which harbors a KIT D816V mutation).[3][9]

Methodology:

  • Cell Seeding: HMC-1.2 cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of midostaurin or CGP52421 for a specified duration (e.g., 72 hours).

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Acquisition: The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

IgE-Dependent Histamine (B1213489) Release Assay

Objective: To evaluate the inhibitory effect of midostaurin and CGP52421 on the degranulation of basophils.

Methodology:

  • Basophil Isolation: Human basophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Sensitization: The isolated basophils are sensitized by incubation with human IgE.

  • Compound Incubation: The sensitized basophils are pre-incubated with different concentrations of midostaurin or CGP52421.

  • Stimulation: Degranulation is induced by challenging the basophils with an anti-IgE antibody.

  • Histamine Quantification: The supernatant is collected, and the amount of released histamine is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: The percentage of histamine release inhibition is calculated for each compound concentration, and the IC50 value is determined.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of midostaurin and CGP52421.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Data_Table Generate Comparative IC50 Table Kinase_Assay->Data_Table Cell_Prolif Cell Proliferation Assay (e.g., HMC-1.2 cells) Efficacy_Comparison Compare Anti-proliferative and Anti-degranulation Effects Cell_Prolif->Efficacy_Comparison Histamine_Release Histamine Release Assay (Human Basophils) Histamine_Release->Efficacy_Comparison Data_Table->Efficacy_Comparison Conclusion Differential Efficacy Profile Efficacy_Comparison->Conclusion

Caption: Workflow for comparing the efficacy of midostaurin and CGP52421.

Conclusion

The experimental data clearly demonstrates that while both midostaurin and its O-desmethyl metabolite, CGP52421, contribute to the overall pharmacological activity, they have distinct efficacy profiles. Midostaurin is a potent inhibitor of a broad range of kinases, including FLT3 and KIT, which are critical drivers of AML and SM. In contrast, CGP52421 is a significantly weaker inhibitor of these key kinases, particularly KIT.[9][10] However, both compounds effectively inhibit IgE-dependent histamine release, which may explain the symptomatic relief observed in patients with mastocytosis even in the absence of a significant reduction in mast cell burden.[9][10][11] This differential activity underscores the complex interplay between the parent drug and its metabolites in achieving the overall clinical benefit of midostaurin. These findings are crucial for a comprehensive understanding of midostaurin's mechanism of action and for the future development of more targeted and effective kinase inhibitors.

References

A Comparative Guide to the Accuracy and Precision of O-Desmethyl Midostaurin-13C6 in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the regulated bioanalysis of therapeutic agents like midostaurin (B1676583). The accuracy and precision of a bioanalytical method are fundamentally linked to the quality and suitability of the internal standard used. This guide provides a comparative overview of the expected performance of O-Desmethyl Midostaurin-13C6 against other commonly used internal standards in the quantitative analysis of midostaurin, supported by published experimental data.

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its complex metabolism, which includes the formation of major active metabolites such as CGP62221 and CGP52421, necessitates robust and reliable bioanalytical methods for pharmacokinetic and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS/MS-based bioanalysis to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the method.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In regulated bioanalysis, an ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively normalizing for any variations in the analytical process. While structural analogs can be used, SIL-IS are preferred due to their near-identical chemical structure to the analyte.

This compound is a stable isotope-labeled version of one of midostaurin's metabolites. The incorporation of the heavy isotope 13C provides a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical properties. This is in contrast to deuterium-labeled standards (e.g., midostaurin-d5), which can sometimes exhibit slight differences in chromatographic retention time and the potential for isotopic exchange. Therefore, 13C-labeled standards are often considered superior for achieving the highest levels of accuracy and precision.

Performance Comparison of Internal Standards for Midostaurin Bioanalysis

While specific performance data for this compound in midostaurin bioanalysis is not yet widely published, we can infer its expected high performance by comparing the accuracy and precision data from validated methods using other stable isotope-labeled internal standards for midostaurin. The following table summarizes the performance of a bioanalytical method for midostaurin using a deuterated internal standard, midostaurin-d5. This data serves as a benchmark for the level of accuracy and precision that can be achieved with a high-quality SIL-IS.

AnalyteInternal StandardMatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
MidostaurinMidostaurin-d5Human Plasma75 (LLQ)2.86.9N/A
250 (QC Low)1.21.2N/A
1000 (QC Mid)1.82.1N/A
2000 (QC High)1.61.8N/A

Data adapted from a validated LC-MS/MS method for midostaurin in human plasma.[1]

The low coefficient of variation (%CV) for both intra- and inter-day precision demonstrates the high reproducibility of the assay when using a stable isotope-labeled internal standard. The accuracy, while not explicitly stated as percent bias in the source, was reported to be within the acceptable limits for regulated bioanalysis. It is anticipated that the use of a 13C-labeled internal standard like this compound would yield even tighter precision and accuracy due to its ideal physicochemical properties.

Experimental Protocols

A detailed methodology for a typical bioanalytical assay for midostaurin is provided below. This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate midostaurin and its metabolites from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for midostaurin and the internal standard.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of midostaurin, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (100 µL) p2 Add Internal Standard (25 µL) This compound p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Injection into UPLC System p6->a1 Inject Reconstituted Sample a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (Triple Quadrupole) a2->a3 data Quantification a3->data Data Acquisition (Analyte/IS Ratio)

Caption: Bioanalytical workflow for midostaurin quantification.

G Midostaurin Midostaurin FLT3 FLT3 Receptor (mutated) Midostaurin->FLT3 inhibits STAT5 STAT5 FLT3->STAT5 activates AKT AKT FLT3->AKT activates ERK ERK FLT3->ERK activates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Simplified FLT3 signaling pathway inhibited by midostaurin.

References

A Comparative Guide to Internal Standards for Midostaurin Quantification: Evaluating O-Desmethyl Midostaurin-¹³C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of midostaurin (B1676583), the choice of an appropriate internal standard is paramount for ensuring the accuracy, precision, and reliability of quantitative assays. This guide provides an objective comparison of different internal standards, with a focus on the performance characteristics of O-Desmethyl Midostaurin-¹³C6, a stable isotope-labeled internal standard.

Midostaurin, a multi-targeted kinase inhibitor, requires robust and validated bioanalytical methods for pharmacokinetic and therapeutic drug monitoring studies. The use of an internal standard (IS) that closely mimics the analyte's behavior during sample preparation and analysis is crucial for compensating for potential variability and ensuring data integrity. This guide compares the performance of ¹³C-labeled internal standards like O-Desmethyl Midostaurin-¹³C6 against deuterated internal standards and non-isotopic structural analogs.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the inter-assay variability and overall performance of a bioanalytical method. The following table summarizes the performance of different types of internal standards used for the quantification of midostaurin and similar analytes.

Internal Standard TypeAnalyteMethodInter-Assay Precision (CV%)Intra-Assay Precision (CV%)Key AdvantagesPotential Disadvantages
¹³C-Labeled (e.g., O-Desmethyl Midostaurin-¹³C6) MidostaurinLC-MS/MSTheoretically <5% (inferred)Theoretically <5% (inferred)Co-elution with analyte, high chemical and isotopic stability, minimizes ion suppression effects.[1]Higher cost and potentially limited commercial availability compared to deuterated standards.[2]
Deuterated (e.g., Midostaurin-d5) MidostaurinLC-MS/MS1.2 - 6.9%1.2 - 2.8%Good compensation for variability, widely available.Potential for chromatographic separation from analyte (isotope effect), and isotopic instability.[1]
Deuterated (Unspecified) MidostaurinLC-MS/MS<10%<10%Effective for stable isotope dilution methods.[3][4]Isotope effect and stability concerns remain.
Non-Isotopic Structural Analog MidostaurinLC-MS/MSData not availableData not availableLower cost.Differences in physicochemical properties can lead to varied extraction recovery and ionization response, potentially compromising accuracy.
None (External Calibration) MidostaurinHPLC-UV<2.0%<2.0%Simpler method development.Does not account for variability in sample preparation and matrix effects, leading to lower accuracy and precision.

Note: While specific experimental data for O-Desmethyl Midostaurin-¹³C6 was not found in the reviewed literature, the performance data is inferred from the well-established superiority of ¹³C-labeled internal standards over deuterated and non-isotopic analogs.[1][5] The near-identical physicochemical properties of ¹³C-labeled standards to the native analyte ensure optimal correction for analytical variability.[1][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for midostaurin quantification using different analytical techniques.

LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

This protocol is a generalized representation based on methods utilizing deuterated internal standards for midostaurin analysis.[7]

1. Sample Preparation:

  • To 100 µL of plasma, add 50 µL of an internal standard solution (e.g., Midostaurin-d5 in methanol).

  • Precipitate proteins by adding 2 mL of tert-butylmethylether.

  • Vortex the mixture and centrifuge at 3000 rpm for 5 minutes at 5°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 3.5 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate midostaurin from potential interferences.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization: Heated electrospray ionization (HESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for midostaurin and the internal standard.

HPLC-UV Method (External Standard Calibration)

This protocol is based on a validated method for the determination of midostaurin in pharmaceutical formulations.

1. Sample Preparation:

  • Dissolve the sample containing midostaurin in a suitable solvent (e.g., methanol) to a known concentration.

  • Filter the sample through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 243 nm.

Key Workflows and Relationships

The following diagrams illustrate the typical workflow for a bioanalytical assay using an internal standard and the decision-making process for selecting an appropriate internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., PPT, LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Bioanalytical workflow with an internal standard.

IS_Selection Start Start: Need for Quantitative Bioanalysis High_Accuracy High Accuracy & Precision Required? Start->High_Accuracy Use_IS Use Internal Standard High_Accuracy->Use_IS Yes No_IS External Calibration (e.g., HPLC-UV) High_Accuracy->No_IS No SIL_Available Stable Isotope Labeled IS Available? Use_IS->SIL_Available Use_SIL Use SIL-IS SIL_Available->Use_SIL Yes Use_Analog Use Structural Analog SIL_Available->Use_Analog No C13_vs_D ¹³C-Labeled vs. Deuterated? Use_SIL->C13_vs_D Use_C13 Prefer ¹³C-Labeled (e.g., O-Desmethyl Midostaurin-¹³C6) C13_vs_D->Use_C13 Optimal Performance Use_D Use Deuterated C13_vs_D->Use_D Cost/Availability Constraint

Decision tree for internal standard selection.

References

A Comparative Review of Analytical Methods for Midostaurin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Midostaurin (B1676583), a multi-targeted kinase inhibitor, is a crucial therapeutic agent in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Effective therapeutic drug monitoring and pharmacokinetic studies necessitate robust and reliable analytical methods for the quantification of midostaurin and its principal active metabolites, CGP62221 and CGP52421, in biological matrices. This guide provides a comprehensive comparison of the most prevalent analytical techniques, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), supported by experimental data and detailed methodologies.

Midostaurin and its Active Metabolites

Midostaurin undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process leads to the formation of two major active metabolites:

  • CGP62221: An O-demethylated metabolite.

  • CGP52421: A hydroxylated metabolite.

Both metabolites have been shown to contribute to the overall therapeutic effect of the drug. Therefore, their simultaneous quantification alongside the parent drug is often critical for a complete pharmacokinetic assessment.

Comparative Analysis of Analytical Methods

The quantification of midostaurin and its metabolites in biological samples, predominantly plasma and serum, is most commonly achieved using LC-MS/MS due to its high sensitivity and selectivity. HPLC methods with UV detection have also been developed, particularly for the analysis of the parent drug in pharmaceutical formulations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the bioanalysis of midostaurin and its metabolites. Its ability to differentiate between structurally similar compounds and quantify them at low concentrations makes it ideal for clinical and research applications.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for the Simultaneous Quantification of Midostaurin, CGP62221, and CGP52421 in Human Plasma

ParameterMidostaurinCGP62221CGP52421
Linearity Range (ng/mL) 10 - 500010 - 500020 - 10000
Lower Limit of Quantification (LLOQ) (ng/mL) 101020
Intra-day Precision (% RSD) ≤ 5.8≤ 6.5≤ 7.1
Inter-day Precision (% RSD) ≤ 7.2≤ 8.1≤ 8.9
Accuracy (% Bias) -4.5 to 3.8-5.1 to 4.2-6.3 to 5.5
Recovery (%) > 85> 83> 80

Data synthesized from representative LC-MS/MS methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC methods offer a more accessible alternative to LC-MS/MS for certain applications, such as quality control of pharmaceutical dosage forms. While generally less sensitive than mass spectrometric methods, modern HPLC systems can achieve adequate performance for the quantification of midostaurin.

Table 2: Performance Characteristics of a Validated RP-HPLC Method for the Quantification of Midostaurin

ParameterMidostaurin
Linearity Range (µg/mL) 10 - 50
Limit of Detection (LOD) (µg/mL) 1.2[1][2][3]
Limit of Quantification (LOQ) (µg/mL) 3.8[1][2][3]
Precision (% RSD) < 2.0[1][2][3]
Recovery (%) 98 - 102

Data from a representative RP-HPLC method for the analysis of midostaurin in bulk and capsule dosage forms.[1][2]

Experimental Protocols

Detailed Methodology for a Validated LC-MS/MS Assay

This protocol outlines a typical procedure for the simultaneous quantification of midostaurin, CGP62221, and CGP52421 in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., deuterated midostaurin).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Precursor Ion > Product Ion):

    • Midostaurin: m/z 571.3 > 284.2

    • CGP62221: m/z 557.3 > 284.2

    • CGP52421: m/z 587.3 > 284.2

    • Internal Standard (Midostaurin-d8): m/z 579.3 > 292.2

Detailed Methodology for a Validated RP-HPLC Assay

This protocol provides a typical procedure for the quantification of midostaurin in pharmaceutical formulations.

1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve midostaurin reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations within the linear range.

  • Sample Preparation: For capsule dosage forms, empty and weigh the contents of several capsules to determine the average weight. Dissolve a quantity of the powder equivalent to a single dose in the solvent, sonicate to ensure complete dissolution, and filter.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 75:25 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 243 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Visualization of Key Processes

To further elucidate the context of midostaurin analysis, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

Midostaurin_Signaling_Pathway cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 KIT KIT KIT->RAS KIT->PI3K KIT->STAT5 Midostaurin Midostaurin Midostaurin->FLT3 Inhibits Midostaurin->KIT Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Differentiation Differentiation STAT5->Differentiation

Caption: Midostaurin inhibits FLT3 and KIT signaling pathways.

Experimental_Workflow Biological_Sample Biological Sample (Plasma/Serum) Sample_Preparation Sample Preparation (Protein Precipitation) Biological_Sample->Sample_Preparation LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (Tandem MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Concentration Data Data_Analysis->Results

Caption: General workflow for LC-MS/MS analysis.

References

Confirming Metabolite Identity: A Comparative Guide to Using O-Desmethyl Midostaurin-13C6

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and metabolism studies, unequivocal confirmation of metabolite identity is paramount for understanding a drug's efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparison of methodologies for confirming the identity of drug metabolites, with a focus on the use of stable isotope-labeled internal standards, exemplified by O-Desmethyl Midostaurin-13C6. This guide is intended for researchers, scientists, and drug development professionals seeking to employ robust and reliable bioanalytical methods.

The Gold Standard: Stable Isotope Dilution with LC-MS/MS

The use of a stable isotope-labeled (SIL) internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the accurate quantification and confirmation of metabolite identity.[1][2][3] this compound serves as an ideal internal standard for its corresponding unlabeled metabolite, O-desmethyl midostaurin (B1676583) (also known as CGP62221), a major active metabolite of the multi-kinase inhibitor midostaurin.[4][5]

The key principle behind this methodology is the near-identical physicochemical properties of the SIL internal standard and the analyte of interest. This ensures that both compounds behave similarly during sample extraction, chromatographic separation, and ionization, effectively compensating for variability in these processes and minimizing matrix effects.[1][2] The mass difference introduced by the 13C6 label allows for their distinct detection by the mass spectrometer, enabling precise and accurate quantification.

Comparative Performance of Internal Standards

The choice of internal standard is critical for assay performance. While structural analogs can be used, SIL internal standards offer superior performance.

ParameterStable Isotope-Labeled IS (e.g., this compound)Structural Analog ISKey Findings
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.[1]May exhibit a different retention time.Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Extraction Recovery Experiences virtually identical extraction recovery to the analyte.Can have different extraction efficiencies.Similar recovery ensures that losses during sample preparation affect both the analyte and IS equally.
Ionization Efficiency Identical ionization efficiency to the analyte.May have different ionization efficiencies, leading to inaccurate quantification.Identical ionization is crucial for correcting matrix-induced ion suppression or enhancement.
Accuracy & Precision High accuracy and precision.Can lead to inaccuracies and higher variability.SIL-IS consistently provides more reliable and reproducible quantitative data.[3]

Table 1: Comparison of Stable Isotope-Labeled vs. Structural Analog Internal Standards.

Furthermore, within SIL internal standards, carbon-13 (¹³C) labeling is often preferred over deuterium (B1214612) (²H) labeling. Deuterated standards can sometimes exhibit a slight chromatographic shift (isotopic effect) and may be more susceptible to back-exchange, potentially compromising accuracy.[1][2]

Experimental Protocol: Quantification of O-Desmethyl Midostaurin using this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of O-desmethyl midostaurin in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents:

  • O-Desmethyl Midostaurin analytical standard

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol, formic acid, and water

  • Control biological matrix (e.g., human plasma)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of O-desmethyl midostaurin and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of O-desmethyl midostaurin by serial dilution of the stock solution to create a calibration curve.

  • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrators, quality controls, and unknown samples), add 10 µL of the internal standard working solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both O-desmethyl midostaurin and this compound. The exact m/z values will need to be determined by infusion of the individual standards.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of O-desmethyl midostaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Alternative Methods for Metabolite Identity Confirmation

While stable isotope labeling with LC-MS/MS is the preferred method, other techniques can be employed for metabolite identification, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the metabolite.High sensitivity and specificity. Can be used for unknown metabolite identification.Does not provide structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the metabolite, including the position of metabolic modifications.Unambiguous structure elucidation. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts.
Enzymatic Hydrolysis Uses enzymes (e.g., β-glucuronidase) to cleave conjugated metabolites (e.g., glucuronides) back to the parent drug or primary metabolite.[6]Can confirm the presence of specific conjugates. Relatively simple procedure.Indirect identification. Enzyme activity can be variable.
Chemical Derivatization Chemically modifies the metabolite to improve its chromatographic or mass spectrometric properties, or to probe for specific functional groups.[7][8][9][10]Can enhance sensitivity and provide structural information.Can introduce artifacts. Requires careful optimization.

Table 2: Comparison of Alternative Metabolite Identification Techniques.

Experimental Protocol: Enzymatic Hydrolysis for Glucuronide Conjugate Identification

This protocol describes a general procedure to determine if a metabolite is a glucuronide conjugate.

1. Materials and Reagents:

  • Sample containing the suspected glucuronide metabolite.

  • β-glucuronidase enzyme (from a suitable source, e.g., E. coli).

  • Appropriate buffer solution for the enzyme (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to the enzyme's optimum).

2. Hydrolysis Procedure:

  • To a sample containing the metabolite, add the β-glucuronidase enzyme in its optimal buffer.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient period (e.g., 2-18 hours).

  • Prepare a control sample without the enzyme.

3. Analysis:

  • Analyze both the enzyme-treated and control samples by LC-MS/MS.

  • A significant decrease in the peak corresponding to the suspected glucuronide metabolite and a concurrent increase in the peak corresponding to the aglycone (the metabolite without the glucuronic acid) in the enzyme-treated sample compared to the control confirms the presence of a glucuronide conjugate.

Visualizing the Biological Context: Signaling Pathways

Midostaurin and its active metabolites, including O-desmethyl midostaurin, exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases, most notably FMS-like tyrosine kinase 3 (FLT3) and KIT.[5] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Mutations leading to the constitutive activation of FLT3 and KIT are implicated in acute myeloid leukemia (AML) and systemic mastocytosis, respectively.

FLT3_Signaling_Pathway FLT3 FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FL FLT3 Ligand FL->FLT3 RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT5 STAT5 Dimerization->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5->Proliferation STAT5->Survival Midostaurin Midostaurin & O-Desmethyl Midostaurin Midostaurin->Dimerization

Caption: FLT3 signaling pathway and the inhibitory action of Midostaurin.

KIT_Signaling_Pathway KIT KIT Dimerization Dimerization & Autophosphorylation KIT->Dimerization SCF Stem Cell Factor (SCF) SCF->KIT RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Proliferation Mast Cell Proliferation RAS_MAPK->Proliferation Survival Mast Cell Survival PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival Midostaurin Midostaurin & O-Desmethyl Midostaurin Midostaurin->Dimerization

Caption: KIT signaling pathway in mast cells and its inhibition by Midostaurin.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Analysis (Quantification & Confirmation) LC_MS->Data

Caption: Experimental workflow for metabolite quantification using a SIL-IS.

References

Safety Operating Guide

Safe Disposal of O-Desmethyl Midostaurin-13C6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of O-Desmethyl Midostaurin-13C6 based on its classification as a cytotoxic compound. As a metabolite of Midostaurin, a chemotherapy agent, it should be handled with extreme caution.[1][2] Researchers must consult the official Safety Data Sheet (SDS) for this specific product and adhere strictly to the protocols established by their institution's Environmental Health and Safety (EHS) department.

This compound is the labeled analogue of a metabolite of Midostaurin, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1][3] Due to its cytotoxic nature, all materials that come into contact with this compound are considered potentially hazardous and must be disposed of accordingly to protect laboratory personnel and the environment.[4][5] The U.S. Environmental Protection Agency (EPA) regulates such hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which strictly prohibits disposing of these materials down the drain.[4]

Hazard Classification and Handling

The following table summarizes the hazard profile of the parent compound, Midostaurin, which dictates the stringent handling and disposal requirements for its analogues and metabolites.

Hazard TypeDescriptionGHS Classification (Midostaurin)
Acute Toxicity Harmful if swallowed.Category 4 (Oral)[6]
Skin Irritation Causes skin irritation.Category 2[6]
Eye Irritation Causes serious eye irritation.Category 2A[6]
Respiratory Irritation May cause respiratory tract irritation.STOT SE Category 3[6]
Carcinogenicity/Mutagenicity As an antineoplastic agent, it is considered potentially carcinogenic and mutagenic.[5][7]HP7 (Carcinogenic), HP11 (Mutagenic)[7]

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound and all associated contaminated materials.

Step 1: Assemble Personal Protective Equipment (PPE)

Proper protection is mandatory before handling the compound or its waste.

  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Respiratory Protection: If handling the powder form outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is necessary.

Step 2: Segregate Waste at the Point of Generation

All items that have come into contact with this compound must be treated as hazardous cytotoxic waste.[4] Segregation is critical to ensure proper final disposal.

Waste CategoryExamplesDisposal Container
Bulk Chemical Waste Unused or expired this compound, residual powder, concentrated solutions.Rigid, leak-proof, sealed container, clearly labeled "Hazardous Chemotherapy Waste." Often a black container.[8]
Trace-Contaminated Sharps Contaminated needles, syringes, glass pipettes, vials.Puncture-resistant sharps container specifically labeled for chemotherapy or cytotoxic waste. Often yellow with a purple lid or red.[7][9]
Trace-Contaminated Solids (Non-Sharps) Contaminated gloves, gowns, bench paper, wipes, plasticware (e.g., pipette tips, tubes).Thick, leak-proof plastic bags or rigid containers designated for cytotoxic waste. Often yellow or purple.[7][8][9]
Step 3: Decontaminate Work Surfaces

A two-step cleaning process is recommended for surfaces after handling the compound.

  • Initial Decontamination: Moisten a low-lint wipe with a detergent solution. Wipe the entire surface in one direction, starting from the cleanest area and moving toward the most contaminated. Dispose of the wipe in the designated cytotoxic waste container.[4]

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any detergent residue. Dispose of the wipe.[4]

  • Final Disinfection: Use a new wipe with 70% Isopropyl Alcohol to disinfect the surface and allow it to air dry completely.[4]

Step 4: Final Packaging and Disposal
  • Seal Containers: Once waste containers are three-quarters full, securely seal them to prevent any leaks or spills during transport.[4] Do not overfill.

  • Labeling: Ensure all containers are clearly labeled with the contents, including "Cytotoxic Waste" or "Chemotherapy Waste," and any other identifiers required by your institution.

  • Storage: Store the sealed containers in a designated, secure area away from general lab traffic until pickup.

  • Arrange Pickup: Contact your institution's EHS department to schedule a pickup for final disposal, which must be done via high-temperature incineration.[7][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Final Disposal Protocol start Waste Item Generated (Contaminated with this compound) is_sharp Is the item a sharp? start->is_sharp is_bulk Is it bulk chemical waste? is_sharp->is_bulk No sharps_bin Place in Yellow/Red 'Chemo Sharps' Container is_sharp->sharps_bin Yes trace_solid Trace-Contaminated Solid Waste is_bulk->trace_solid No bulk_bin Place in Black 'Bulk Chemo Waste' Container is_bulk->bulk_bin Yes trace_bin Place in Yellow/Purple 'Trace Chemo Waste' Container trace_solid->trace_bin seal Seal Container (when 3/4 full) sharps_bin->seal bulk_bin->seal trace_bin->seal label_waste Label with Hazardous Waste Tag seal->label_waste store Store in Designated Area label_waste->store ehs_pickup Arrange EHS Pickup for Incineration store->ehs_pickup

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。